2-(4-Bromophenyl)-2-methylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVOQXBQLXOEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448899 | |
| Record name | 2-(4-bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-35-6 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32454-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032454356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-bromophenyl)-2-methylpropanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.938 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-2-methylpropanoic acid, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its core properties, synthesis methodologies with a focus on mechanistic rationale, purification protocols, and its significant applications in drug development. This document is intended to serve as a practical resource, bridging theoretical chemistry with actionable laboratory insights.
Core Compound Identity and Properties
This compound is an organic compound distinguished by a brominated phenyl group attached to a branched carboxylic acid moiety.[1] This structure imparts specific chemical characteristics that are crucial for its role as a synthetic building block.
CAS Number: 32454-35-6[1][2][3][4]
Physicochemical Data Summary
The following table summarizes the key quantitative properties of this compound, essential for experimental design and process control.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][4][5] |
| Molecular Weight | 243.10 g/mol | [1][4][5][6][7] |
| Melting Point | 122-124 °C | [2][7] |
| Boiling Point | 334.239 °C at 760 mmHg | [2] |
| Appearance | White to off-white or cream-colored crystalline powder/solid. | [1][7] |
| Solubility | Soluble in organic solvents. | [1] |
| Density | 1.456 g/cm³ | [2] |
IUPAC Name: this compound[5][6][7]
Strategic Importance in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the bromine atom and the carboxylic acid functional group allows for versatile chemical modifications.
-
Fexofenadine Synthesis: This compound is a well-documented and critical precursor in the industrial manufacturing of Fexofenadine, a non-sedating antihistamine.[5][8][9][10] The synthesis leverages the brominated phenyl ring for subsequent coupling reactions. The purity of this intermediate is paramount, as isomeric impurities, such as the meta- and ortho-bromo variants, can carry through to the final API, complicating purification and regulatory approval.[9][10]
-
Other Potential Applications: Its structural motif makes it a valuable building block for other pharmaceuticals. It is cited as an intermediate for Bilastine, another antihistamine, and has potential applications in the development of antibacterials, antivirals, and other non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]
Synthesis Methodology: Selective Bromination
An industrially viable and efficient method for preparing high-purity this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[8][9][10] Traditional methods often suffered from a lack of selectivity, yielding a mixture of ortho, meta, and para isomers, which necessitated multiple, yield-reducing crystallization steps.[9][10]
A patented process highlights a more selective approach using an aqueous medium, which is both environmentally preferable to solvents like carbon tetrachloride and effective in controlling the regioselectivity of the bromination.[8][9][10]
Reaction Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on a patented industrial process.[8][10] The causality behind each step is explained to provide a deeper understanding.
Objective: To synthesize this compound with high para-isomer selectivity.
Materials:
-
2-Methyl-2-phenylpropanoic acid
-
Bromine
-
Water (or an aqueous sodium bicarbonate solution for neutral/alkaline conditions)
-
5N Hydrochloric acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Hexanes
-
Aqueous Methanol (for recrystallization, if needed)
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge 2-methyl-2-phenylpropanoic acid and water.[8][10]
-
Rationale: Using water as the medium is a key aspect of this "green" and selective process, avoiding hazardous solvents like CCl₄. The reaction can be run as a suspension or, under alkaline conditions (using NaHCO₃), as a homogeneous solution.[10] Neutral pH conditions have been reported to yield the highest purity.[10]
-
-
Bromine Addition: Add bromine dropwise to the mixture at ambient temperature.[8][10]
-
Rationale: Dropwise addition helps to control the exothermic nature of the reaction and maintain a steady reaction rate, minimizing potential side reactions.
-
-
Reaction Execution: Heat the reaction mixture to 75-80 °C and stir until gas chromatographic (GC) analysis shows complete consumption of the starting material.[8][10]
-
Rationale: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution. The methyl and carboxylic acid groups on the side chain are ortho-para directing; however, the steric hindrance from the bulky gem-dimethyl group strongly favors substitution at the para position. Monitoring by GC is a critical process analytical technology (PAT) step to ensure reaction completion and avoid over-bromination.
-
-
Work-up - Acidification & Extraction: Cool the reaction mixture. If the reaction was run under neutral or alkaline conditions, acidify with 5N HCl to a pH of 1-2 to precipitate the product.[8][10] Extract the aqueous solution multiple times with dichloromethane.[8][10]
-
Rationale: Acidification protonates the carboxylate salt (if formed), rendering the product insoluble in the aqueous phase. Subsequent extraction with an immiscible organic solvent like DCM efficiently transfers the organic product from the aqueous medium.
-
-
Isolation of Crude Product: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the solid crude product.[8][10]
-
Rationale: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent steps or the final product's stability. Evaporation removes the volatile extraction solvent.
-
-
Purification: Suspend the resulting solid in hexanes and filter to recover the product.[8][10] For higher purity, the product can be recrystallized from a solvent system like aqueous methanol.[8]
-
Rationale: This step serves to remove non-polar impurities. The desired product is largely insoluble in hexanes, while byproducts may have different solubility profiles. Recrystallization is a classic and highly effective method for purifying solid organic compounds to achieve high levels of isomeric and chemical purity.
-
Analytical Characterization
To ensure the quality and purity of this compound, particularly the absence of isomeric impurities, rigorous analytical testing is required.
-
Gas Chromatography (GC): As mentioned in the synthesis protocol, GC is the method of choice for monitoring reaction progress and determining the purity of the final product, especially the ratio of para-, meta-, and ortho-isomers.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity.[7]
-
Spectroscopy (NMR, IR): Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
Melting Point Analysis: A sharp melting point range (e.g., 122-124 °C) is a good indicator of high purity.[2][7]
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound.
Hazard Identification:
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Avoid breathing dust.[11]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][11][12]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Safety & Handling Workflow
Caption: Core safety and handling workflow for laboratory use.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling molecule for the synthesis of important modern medicines. A thorough understanding of its properties, coupled with the application of refined, selective synthesis protocols, is critical for any research or development program that utilizes it. The emphasis on high-purity production directly impacts the quality and safety of the final active pharmaceutical ingredient, making the principles outlined in this guide essential for success in the pharmaceutical industry.
References
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- 2. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 3. 32454-35-6|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(4-Bromophenyl)-2-methylpropionic acid | 32454-35-6 [chemicalbook.com]
- 5. apicule.com [apicule.com]
- 6. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reignpharma.com [reignpharma.com]
- 8. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 10. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Pharmaceuticals
2-(4-Bromophenyl)-2-methylpropanoic acid, a halogenated organic compound, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated phenyl group and a carboxylic acid moiety, makes it a valuable building block in drug development.[1] Notably, it serves as a key precursor in the manufacturing of the non-sedating antihistamines Fexofenadine and Bilastine.[2][3] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product. This guide provides a comprehensive overview of its characteristics, supported by established analytical methodologies.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of its application in pharmaceutical synthesis. These properties influence its reactivity, solubility, and ultimately, its suitability for various chemical transformations and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 32454-35-6 | [1][4][5][6][7] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][4][5][7] |
| Molecular Weight | 243.10 g/mol | [4] |
| Appearance | White to off-white or cream-colored crystalline solid/powder | [8] |
| Melting Point | 122-124 °C | [8] |
| pKa (Predicted) | 4.26 ± 0.10 | |
| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, dichloromethane, ethanol, acetone, and dimethyl sulfoxide.[2][3] |
Synthesis Pathway
The industrial synthesis of this compound is a critical process for the production of several APIs. A common method involves the selective bromination of 2-methyl-2-phenylpropanoic acid. This process has been optimized to be performed in an aqueous medium, which is environmentally advantageous over traditional methods that use halogenated hydrocarbon solvents.[2][3]
Caption: Synthesis workflow for this compound.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization of this compound is essential for quality control and regulatory compliance. The following section details the standard experimental protocols for determining its key physicochemical parameters.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation design. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in this compound. This value is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a standard method for pKa determination.[10]
Methodology:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., acetonitrile-water) to ensure sufficient solubility.[10]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are valuable.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons. Due to the para-substitution on the benzene ring, the aromatic protons will likely appear as two distinct doublets.[11] The six protons of the two equivalent methyl groups will appear as a singlet. The acidic proton of the carboxylic acid group will also produce a singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons.[12] Additional signals will be present for the quaternary carbon, the two equivalent methyl carbons, and the carboxylic acid carbon.[13]
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for quantifying any impurities.[8] These methods are crucial for ensuring the quality of the intermediate used in API synthesis.
Typical HPLC Method Parameters:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in either isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.
Conclusion
The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding and application of this knowledge will enable researchers and drug development professionals to optimize synthetic processes, develop robust formulations, and ensure the production of high-quality, safe, and effective pharmaceuticals.
References
- 1. CAS 32454-35-6: this compound [cymitquimica.com]
- 2. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-bromophenyl)-2-methyl Propanoic Acid, Cas No.32454-35- at 4130.00 INR in Pune | Avd Pharmaceuticals Private Limited [tradeindia.com]
- 6. anaxlab.com [anaxlab.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. reignpharma.com [reignpharma.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. asianpubs.org [asianpubs.org]
- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Solubility Profile of 2-(4-Bromophenyl)-2-methylpropanoic Acid
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can lead to poor bioavailability, hinder formulation development, and ultimately cause the failure of an otherwise potent drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of the solubility of 2-(4-Bromophenyl)-2-methylpropanoic acid. By understanding its behavior in various solvent systems, we can unlock its full therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount to interpreting its solubility. This compound is a halogenated aromatic carboxylic acid.[1] At ambient conditions, it typically presents as a white to off-white crystalline solid.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3][4] |
| Molecular Weight | ~243.10 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 122-124 °C | [2] |
| Predicted pKa | ~4.26 | |
| Predicted logP | ~3.0 | [4] |
The presence of the carboxylic acid functional group suggests that the solubility of this compound will be pH-dependent, with increased solubility in alkaline aqueous solutions due to the formation of the more polar carboxylate salt. The bromophenyl group and the methyl groups contribute to the molecule's lipophilicity, suggesting a preference for organic solvents over water.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent and a solute determines the nature and strength of the intermolecular forces between them, which in turn governs the dissolution process.[6][7][8]
The solubility of a crystalline solid in a solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
For this compound, the key intermolecular interactions at play are:
-
In the solid-state: van der Waals forces between the aromatic rings and dipole-dipole interactions.
-
In various solvents: The potential for hydrogen bonding via the carboxylic acid group, dipole-dipole interactions, and London dispersion forces.
The interplay between the nonpolar bromophenyl and methyl groups and the polar carboxylic acid group will dictate its solubility across a spectrum of solvents.
Qualitative and Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its solubility profile from its chemical structure and information on structurally similar compounds.
Table 2: Predicted and Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale/Evidence |
| Water | Polar Protic | Very Low | The large nonpolar bromophenyl group outweighs the polarity of the carboxylic acid. Limited solubility is expected.[1] |
| Methanol | Polar Protic | High | The carboxylic acid can hydrogen bond with methanol, and the organic backbone has favorable interactions.[1][9] |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a good solvent for many carboxylic acids.[1] |
| Acetone | Polar Aprotic | High | Acetone can act as a hydrogen bond acceptor for the carboxylic acid proton.[1] |
| Ethyl Acetate | Polar Aprotic | High | The ester group can interact favorably with the carboxylic acid. |
| Dichloromethane | Nonpolar | Moderate to High | A good solvent for many organic compounds with moderate polarity.[9] |
| Hexane | Nonpolar | Very Low | The polarity of the carboxylic acid group makes it incompatible with nonpolar alkanes. A patent mentions the compound is practically insoluble in hexanes.[10][11][12] |
| Aqueous NaOH | Aqueous Basic | High | The carboxylic acid will be deprotonated to form a soluble carboxylate salt. |
The solubility of the related compound, 4-bromobenzoic acid, is reported to be soluble in ethanol and ether, with limited solubility in water, which supports the predictions for this compound.[11]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[13] This protocol outlines the necessary steps for determining the solubility of this compound in a chosen solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. scribd.com [scribd.com]
- 8. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Potential Biological Activities of 2-(4-Bromophenyl)-2-methylpropanoic Acid Analogs
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-2-methylpropanoic acid and its analogs as a scaffold for drug discovery. While the parent compound is primarily recognized as a key intermediate in the synthesis of prominent pharmaceuticals, its structural motifs—a brominated phenyl ring and a gem-dimethylpropanoic acid moiety—are present in various biologically active molecules. This guide synthesizes current knowledge and extrapolates the potential therapeutic applications of its analogs, focusing on anti-inflammatory, anticancer, and metabolic activities. We provide detailed experimental protocols for evaluating these potential activities, structure-activity relationship (SAR) insights, and future-facing perspectives for researchers, chemists, and drug development professionals.
Introduction: The Core Scaffold
This compound (CAS: 32454-35-6) is an organic compound characterized by a phenyl ring substituted with a bromine atom at the para-position and a gem-dimethylpropanoic acid group.[1][2] Its chemical structure offers a unique combination of lipophilicity from the bromophenyl group and acidic properties from the carboxylic acid function.[1]
Historically, the primary significance of this molecule has been its role as a crucial building block in the synthesis of several commercial drugs, including the antihistamines Fexofenadine and Bilastine, and the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[3][4] The synthesis often involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5][6] The presence of the bromine atom not only serves as a handle for further chemical modifications but can also significantly influence the biological activity of the final molecule.[1] This established utility in producing successful therapeutic agents provides a strong rationale for exploring the untapped potential of novel analogs derived from this core scaffold.
Rationale for Analog Development & Potential Therapeutic Areas
The development of analogs from a known scaffold is a cornerstone of medicinal chemistry. The goal is to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic profiles. For the this compound scaffold, the rationale for developing analogs is rooted in the known activities of structurally related compounds.
Diagram: Scaffold and Potential Modification Sites
The following diagram illustrates the core structure and key sites for chemical modification to generate a library of analogs.
Caption: Core scaffold and key sites (R1, R2, R3) for analog synthesis.
Based on an analysis of related chemical classes, we can hypothesize three primary areas of biological interest for these analogs.
Anti-inflammatory Activity
Many propionic acid derivatives, famously known as "profens" (e.g., Ibuprofen, Ketoprofen), are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Given that this compound is an intermediate for Loxoprofen, a prodrug that is converted to a potent COX inhibitor, it is highly plausible that its analogs could possess intrinsic anti-inflammatory properties.[3] Studies on other novel phenylpropanoic acid derivatives have demonstrated significant COX inhibitory and anti-inflammatory effects in animal models.[7][8] For instance, certain pyrrole-containing propanoic acid derivatives show potent anti-inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α.[9][10]
Anticancer Activity
The bromophenyl moiety is a recurring feature in compounds designed as anticancer agents. The presence of a halogen, such as bromine, can enhance binding affinity to target proteins and improve pharmacokinetic properties. Research has shown that various bromophenol derivatives can induce apoptosis in cancer cells through pathways like ROS-mediated mechanisms.[11] Furthermore, compounds containing a 3-(4-bromophenyl)pyrazin-2-amine structure have demonstrated anticancer activity, highlighting the importance of the 4-bromophenyl group.[12] Therefore, analogs of this compound could be explored for their potential to inhibit cancer cell proliferation, induce apoptosis, or modulate key oncogenic signaling pathways.
Metabolic Modulation
Propionate is a short-chain fatty acid (SCFA) with complex roles in energy metabolism.[13] While high systemic levels can be pathological, targeted modulation of metabolic pathways by propanoic acid derivatives is an active area of research. For example, specific phenylpropanoic acid derivatives have been developed as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[14] Other propanoic acid metabolites have been shown to prevent high-fat diet-induced insulin resistance by improving hepatic lipid homeostasis.[15] However, it is also noted that propionate can stimulate the production of glucagon and FABP4, potentially impairing insulin action. This dual role suggests that novel analogs could be designed to selectively target beneficial metabolic pathways.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of newly synthesized analogs, a systematic evaluation using established in vitro and in vivo models is essential. The following protocols provide a self-validating framework for initial screening.
In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration at which an analog inhibits cancer cell growth by 50% (IC50), a key metric of anticancer potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 for lung, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test analogs in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Controls: Include wells with vehicle control (medium with DMSO), a positive control (e.g., Doxorubicin), and untreated cells (medium only).
-
Incubation: Replace the old medium with the medium containing the test compounds or controls and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Anti-Inflammatory Assessment via Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[9][16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Workflow Diagram: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animal Handling: Use healthy Wistar rats (180-220 g). Acclimatize them for one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 0.5% Tween 80).
-
Group II (Positive Control): Receives a standard NSAID like Diclofenac sodium (25 mg/kg, i.p.).[9]
-
Group III, IV, etc. (Test Groups): Receive different doses of the test analog (e.g., 10, 20, 40 mg/kg, i.p.).
-
-
Procedure: a. Fast the animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (t=0). c. Administer the vehicle, positive control, or test analog via intraperitoneal (i.p.) injection. d. One hour after administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar tissue of the right hind paw. e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group. c. Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this specific analog class requires a dedicated library synthesis and screening campaign, we can infer potential relationships from related compound series.
Table 1: Predicted Structure-Activity Relationships
| Structural Modification Site | Predicted Impact on Activity | Rationale/Supporting Evidence |
| Phenyl Ring Substitution (R1) | Electron-withdrawing groups (e.g., Cl, CF₃) at the para-position may enhance activity. | In many bioactive scaffolds, halogens improve membrane permeability and can form halogen bonds with target proteins. Bupropion analogs with dichloro substitutions showed increased potency.[17] |
| Carboxylic Acid (R2) | Esterification may create a prodrug (like Loxoprofen), improving oral bioavailability and reducing gastric irritation. Conversion to amides or tetrazoles could alter target selectivity and cell permeability. | The prodrug concept is well-established for NSAIDs to mitigate side effects. Bioisosteric replacement of carboxylic acids is a standard medicinal chemistry strategy to modulate physicochemical properties. |
| Gem-Dimethyl Group (R3) | This group provides steric bulk, which can lock the molecule into a specific conformation favorable for binding. Replacing it with a cyclopropyl ring could enhance metabolic stability. | The α-methyl group in profens is crucial for COX inhibitory activity. The gem-dimethyl arrangement further enhances this effect and can protect the adjacent carboxylic acid from rapid metabolism. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its established role as an intermediate in successful drugs validates its "drug-like" structural features. Based on the analysis of related compounds, its analogs hold significant potential in the fields of anti-inflammatory, anticancer, and metabolic disease research.
Future work should focus on the rational design and synthesis of a focused library of analogs based on the SAR hypotheses presented. High-throughput screening of this library against relevant biological targets (e.g., COX-1/COX-2 enzymes, a panel of cancer cell lines, GPR40) will be the critical next step. Promising hits should then be advanced through the detailed in vivo models described herein to validate their efficacy and establish a preliminary safety profile. The exploration of this scaffold could lead to the discovery of new chemical entities with improved therapeutic profiles.
References
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- 2. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | CoLab [colab.ws]
- 11. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]
- 14. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(4-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a safe and effective therapeutic product. Understanding how a molecule behaves under various stress conditions is not merely a regulatory requirement but a fundamental scientific endeavor that informs formulation, packaging, and storage decisions.[1] This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-sedating antihistamine fexofenadine.[2][3] As a Senior Application Scientist, the following sections synthesize established analytical methodologies with mechanistic insights to provide a robust framework for assessing and interpreting the thermal behavior of this compound.
Introduction to this compound: A Profile
This compound (CAS 32454-35-6) is a carboxylic acid derivative characterized by a brominated phenyl group attached to a dimethylpropanoic acid moiety.[4][5] Its chemical structure, featuring both a reactive carboxylic acid group and a bromophenyl ring, makes it a versatile intermediate in organic synthesis.[6] The stability of this compound, particularly its response to thermal stress, is of paramount importance as any degradation can lead to the formation of impurities that may compromise the purity, safety, and efficacy of the final drug product.[7][8]
Assessing Thermal Stability: Core Analytical Techniques
A thorough evaluation of thermal stability involves a multi-faceted approach, employing techniques that probe different aspects of a compound's response to heat. The two primary techniques discussed here are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle and Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is invaluable for determining the onset of thermal decomposition, identifying intermediate stages of mass loss, and quantifying the residual mass at the end of the analysis.[10] For this compound, TGA provides critical data on its thermal decomposition profile.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Analysis Parameters:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[9]
Differential Scanning Calorimetry (DSC)
Principle and Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events.[12] For a crystalline solid like this compound, DSC is crucial for determining its melting point and enthalpy of fusion, which are indicators of purity and solid-state stability.[13][14]
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[15]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Analysis Parameters:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.
Elucidating Degradation: Forced Degradation Studies
Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[16] These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[17][18]
Rationale for Stress Conditions
To comprehensively assess the stability of this compound, a range of stress conditions are applied, including thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress.[19] This guide focuses on thermal degradation.
Experimental Workflow for Thermal Degradation Studies
The following diagram illustrates a typical workflow for conducting thermal forced degradation studies.
Protocol for Thermal Forced Degradation
-
Sample Preparation:
-
Solid State: Place a known amount of this compound in a stability chamber.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).[19]
-
-
Stress Application: Expose the samples to elevated temperatures (e.g., 60-80°C) for a defined period (e.g., 1-7 days).[16][19] The extent of degradation should ideally be between 5-20%.[19]
-
Sample Analysis:
-
At specified time points, withdraw samples and dilute them to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with a Diode Array Detector (DAD) for preliminary peak purity assessment.[8][20]
-
Characterize any significant degradation products using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain molecular weight and structural information.[20][21]
-
Potential Thermal Degradation Pathway
Based on the chemical structure of this compound, a potential primary thermal degradation pathway is decarboxylation. The carboxylic acid group is susceptible to elimination as carbon dioxide, particularly at elevated temperatures.
This proposed pathway is a logical starting point for investigation. The identification of p-bromocumene and the evolution of carbon dioxide would provide strong evidence for this degradation mechanism. The stability of the carboxylate group can be influenced by factors such as intermolecular interactions in the solid state.[22]
Data Presentation and Interpretation
Quantitative data from thermal stability studies should be summarized for clarity and comparative analysis.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Technique | Result | Interpretation |
| Onset of Decomposition | TGA | Hypothetical: ~250 °C | Indicates the temperature at which significant mass loss begins. |
| Mass Loss at 400 °C | TGA | Hypothetical: ~18.5% | Correlates with the theoretical mass loss from decarboxylation. |
| Melting Point (Onset) | DSC | Hypothetical: ~160 °C | A sharp melting endotherm suggests high purity. |
| Enthalpy of Fusion | DSC | Hypothetical: ~25 kJ/mol | Provides information on the crystal lattice energy. |
Note: The values presented are hypothetical and should be determined experimentally.
Conclusion and Implications for Drug Development
A thorough understanding of the thermal stability and degradation of this compound is critical for its successful application in pharmaceutical manufacturing. This guide has outlined the key analytical techniques and experimental workflows necessary to characterize its thermal behavior. The insights gained from these studies directly inform decisions on manufacturing process controls, formulation strategies to enhance stability, selection of appropriate packaging materials, and the establishment of rational storage conditions and shelf-life.[1] By integrating these principles of scientific integrity and rigorous analytical investigation, researchers and drug development professionals can ensure the quality and safety of the final pharmaceutical product.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. CAS 32454-35-6: this compound [cymitquimica.com]
- 5. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. tainstruments.com [tainstruments.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid: Synthesis, Characterization, and Applications in Drug Development
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis protocols, analytical characterization, and critical role in the manufacturing of prominent active pharmaceutical ingredients (APIs).
Chemical Identity and Nomenclature
This compound is a carboxylic acid characterized by a bromine atom at the para position of the phenyl ring and two methyl groups at the alpha carbon relative to the carboxyl group. This structure imparts specific chemical properties that are leveraged in multi-step organic syntheses.
Synonyms and Alternative Names
Due to conventions in chemical naming and for historical reasons, this compound is known by several names. A comprehensive understanding of this nomenclature is crucial for effective literature and database searches.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 32454-35-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |
| Common Synonyms | 2-(4-Bromophenyl)-2-methylpropionic acid | PubChem[1] |
| 4-Bromo-α,α-dimethylbenzeneacetic acid | CymitQuimica[2] | |
| p-Bromo-α,α-dimethylphenylacetic acid | Reign Pharma Pvt. Ltd.[3] | |
| 2-Methyl-2-(4-bromophenyl)propionic acid | PubChem[1] | |
| 2-Methyl-2-(p-bromophenyl)propionic acid | Reign Pharma Pvt. Ltd.[3] | |
| Loxoprofen Impurity 67 | PubChem[1] | |
| Bilastine Impurity 35 | ChemBK[4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and purification of the compound.
| Property | Value | Source |
| Molecular Weight | 243.10 g/mol | PubChem[1] |
| Appearance | White to off-white or cream-colored crystalline powder/solid | Reign Pharma Pvt. Ltd.[3] |
| Melting Point | 122-124 °C | Reign Pharma Pvt. Ltd.[3] |
| Boiling Point | 334.2±17.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.456±0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| pKa | 4.26±0.10 (Predicted) | ChemBK[4] |
| Solubility | Soluble in methanol, dichloromethane, and ethyl acetate | ChemicalBook[5] |
Synthesis of this compound
The synthesis of this intermediate is a critical step in the overall manufacturing process of several APIs. The primary goal is to achieve high purity and yield, with a particular focus on minimizing isomeric impurities.
Recommended Synthesis Protocol: Electrophilic Bromination
A robust and industrially scalable method for the preparation of this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This approach is advantageous as it avoids the use of hazardous chlorinated solvents like carbon tetrachloride, which were used in older, less environmentally friendly methods.
Reaction Scheme:
References
- 1. CAS 32454-35-6: this compound [cymitquimica.com]
- 2. 2-(4-Bromophenyl)-2-methylpropionic acid CAS#: 32454-35-6 [m.chemicalbook.com]
- 3. Bilastine intermediate compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2020065475A1 - Title: process for the preparation of bilastine - Google Patents [patents.google.com]
- 5. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Health and Safety of 2-(4-Bromophenyl)-2-methylpropanoic Acid
Introduction
2-(4-Bromophenyl)-2-methylpropanoic acid (CAS No: 32454-35-6) is a halogenated organic compound primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the development of analgesic and anticoagulant drugs.[1] Its molecular structure, featuring a brominated phenyl group and a carboxylic acid moiety, imparts specific reactivity that is valuable in organic synthesis.[2] This guide provides a comprehensive overview of the health and safety considerations essential for researchers, scientists, and drug development professionals who handle this compound. Given the limited availability of comprehensive toxicological and ecotoxicological data, a precautionary approach is paramount. This document synthesizes available safety information to promote a culture of safety and informed risk assessment in the laboratory and manufacturing environments.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of a substance is critical for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[3] |
| Molecular Weight | 243.10 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline solid | Guidechem[1] |
| Melting Point | 122-124 °C | ChemicalBook[4] |
| Boiling Point | 334.2 ± 17.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as dichloromethane, ethyl acetate, methanol, ethanol, acetone, and dimethyl sulfoxide. | Guidechem[1], ChemicalBook[4] |
| pKa | 4.26 ± 0.10 (Predicted) | ChemicalBook[4] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on aggregated data from multiple suppliers, this compound is classified as follows:
-
GHS Classification: Acute Toxicity, Oral (Category 4).[3]
-
Signal Word: Warning.[3]
-
Hazard Statement: H302 - Harmful if swallowed.[3]
It is crucial to note that for many other hazard classes (e.g., skin corrosion/irritation, eye damage/irritation, carcinogenicity), sufficient data is not available to make a classification.[5] Therefore, the absence of a warning for other effects does not imply the absence of hazard.
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile: Acknowledging Data Gaps
A comprehensive toxicological profile for this compound has not been established. The majority of publicly available safety data sheets explicitly state "No data available" for key endpoints such as acute dermal/inhalation toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[5]
Key Insights and Implications:
-
Limited Data: The primary toxicological concern identified is acute oral toxicity.[3]
-
Potential for Irritation: As a brominated aromatic acid, it may pose a risk of irritation to the eyes, skin, and respiratory tract upon exposure.[1]
-
Systemic Effects: Prolonged or significant exposure could potentially lead to systemic toxicity, with the liver and kidneys being theoretical target organs, though this is not substantiated by specific studies.[1]
-
Carcinogenicity: There is currently no evidence to classify this compound as a carcinogen by major regulatory bodies like IARC or the EPA.[1]
Expert Recommendation: In the absence of comprehensive data, this compound must be handled as a substance of unknown potency with potential for irritation and toxicity. The precautionary principle dictates that exposure should be minimized through robust engineering controls and stringent personal protective equipment protocols.
Safe Handling and Storage: A Risk-Based Approach
The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound.
Engineering Controls
The primary line of defense is to handle the material in a controlled environment.
-
Primary Handling: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure good general ventilation in the laboratory or production area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.
-
Skin and Body Protection: A lab coat is required for all procedures. For larger quantities or where there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator may be necessary.
Storage Requirements
Proper storage is critical to maintaining the integrity of the compound and preventing accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Experimental Protocols: Emergency Preparedness
Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.
First-Aid Measures
Immediate and appropriate first aid can significantly mitigate the consequences of an exposure.
-
If Swallowed:
-
Rinse mouth with water.
-
Do NOT induce vomiting.
-
Call a POISON CENTER or doctor immediately.
-
-
If on Skin:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes.
-
Remove all contaminated clothing.
-
If skin irritation occurs, seek medical attention.
-
-
If in Eyes:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
If Inhaled:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
If not breathing, give artificial respiration.
-
Seek medical attention.
-
Accidental Release Measures
A prompt and systematic response can prevent the spread of contamination.
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment:
-
Wear appropriate PPE (respirator, gloves, eye protection, lab coat).
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Ecological Information
There is a significant lack of data regarding the ecotoxicological effects and environmental fate of this compound. Safety data sheets consistently report that no data is available on its impact on aquatic life or its persistence and degradability in the environment.[5]
Precautionary Approach: Due to the presence of a brominated aromatic ring, which can be persistent and bioaccumulative in some compounds, it is imperative to prevent its release into the environment. All waste streams containing this compound must be treated as hazardous and disposed of accordingly. Do not allow the material to enter drains or watercourses.
Visualizing Safety Protocols
Hierarchy of Controls
This diagram illustrates the preferred order of control measures to minimize exposure risk.
Caption: Hierarchy of controls, from most to least effective.
Emergency Response Workflow: Ingestion
This workflow outlines the immediate steps to take in case of accidental ingestion.
Caption: First-aid workflow for accidental ingestion.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Procedure: Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Consult with a licensed professional waste disposal service.
-
Prohibition: Do not dispose of down the drain or into the environment.
Transportation Information
Based on available data, this compound is generally not regulated as a hazardous material for ground and air transportation. However, it is the shipper's responsibility to verify the latest regulations with the respective transport authorities (e.g., DOT, IATA).
Conclusion
While this compound is a valuable synthetic intermediate, the significant gaps in its toxicological and ecological data necessitate a highly cautious and proactive approach to safety. Researchers and drug development professionals must adhere to the hierarchy of controls, utilizing engineering solutions as the primary means of exposure minimization, supplemented by rigorous administrative protocols and consistent use of appropriate personal protective equipment. By treating this compound with the respect due to a substance of unknown long-term health effects, we can ensure its continued utility in scientific advancement without compromising the safety of personnel or the environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 32454-35-6: this compound [cymitquimica.com]
- 3. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-2-methylpropionic acid price,buy 2-(4-Bromophenyl)-2-methylpropionic acid - chemicalbook [chemicalbook.com]
- 5. cleanchemlab.com [cleanchemlab.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid from 2-methyl-2-phenylpropanoic acid
Introduction
2-(4-Bromophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a key precursor for the production of fexofenadine, a widely used second-generation antihistamine.[1][2][3] The purity of this intermediate directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and selective synthesis method is paramount for industrial applications. This document provides a detailed guide to the synthesis of this compound via the electrophilic aromatic substitution (EAS) of 2-methyl-2-phenylpropanoic acid. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss process optimization and characterization of the final product.
Historically, the synthesis of this compound has faced challenges, including non-selective bromination leading to the formation of undesired ortho and meta isomers, the use of hazardous solvents like carbon tetrachloride, and incomplete reactions requiring extensive purification.[2] The protocols outlined herein address these issues by employing a more selective and environmentally conscious approach.
Synthetic Strategy and Mechanistic Overview
The core of this synthesis is the electrophilic aromatic bromination of the phenyl ring of 2-methyl-2-phenylpropanoic acid. The directing effects of the substituents on the aromatic ring are a critical consideration for achieving high regioselectivity.
Directing Effects of Substituents
The 2-methylpropanoic acid group is an ortho, para-director and a deactivating group. However, the deactivating effect is not as strong as that of a nitro group, for instance. The alkyl portion of the substituent provides some electron-donating character through hyperconjugation, which favors ortho and para substitution. Conversely, the carboxylic acid moiety is electron-withdrawing, which deactivates the ring. The interplay of these effects, along with steric hindrance from the bulky tertiary carbon, favors the formation of the para-substituted product, this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The mechanism proceeds through the following key steps:
-
Generation of the Electrophile: A strong electrophile is required to attack the stable aromatic ring. In this synthesis, molecular bromine (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or, in some protocols, used directly under specific conditions to generate a sufficiently electrophilic bromine species.[6]
-
Formation of the Sigma Complex (Arenium Ion): The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine. This reforms the aromatic π system and yields the brominated product along with HBr and the regenerated catalyst.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol
This protocol is based on a novel and efficient method that utilizes an aqueous medium, avoiding the use of halogenated hydrocarbon solvents.[1][2] This approach offers excellent selectivity for the desired para-isomer.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-methyl-2-phenylpropanoic acid | ≥98% purity |
| Bromine | Reagent grade |
| Sodium Carbonate | Anhydrous, ≥99.5% |
| Hydrochloric Acid | 5N solution |
| Dichloromethane | ACS grade |
| Anhydrous Sodium Sulfate | Granular |
| Hexanes | ACS grade |
| Three-necked round-bottomed flask | 500 mL |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| pH meter or pH paper | |
| Standard laboratory glassware | |
| Rotary evaporator |
Step-by-Step Procedure
Caption: Overall workflow for the synthesis.
-
Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and pH probe, combine 25 g (0.1524 moles) of 2-methyl-2-phenylpropanoic acid and 300 mL of water at ambient temperature (25-30 °C).[3]
-
Neutralization: To the resulting suspension, slowly add a 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture reaches approximately 7.[1] This step deprotonates the carboxylic acid, increasing its solubility in the aqueous medium.
-
Bromination: While maintaining the pH at ~7 by the concurrent dropwise addition of the sodium carbonate solution, add 43.8 g of bromine dropwise to the reaction mixture.[3] The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within a manageable range.
-
Reaction Monitoring: Stir the reaction mixture until the consumption of the starting material is complete. The reaction progress can be monitored by gas chromatography (GC) analysis.[1][3]
-
Work-up: Acidification and Extraction: Once the reaction is complete, acidify the neutral reaction solution to a pH of 1-2 with 5N hydrochloric acid.[1][3] This will precipitate the product. Extract the aqueous solution with dichloromethane (3 x 75 mL).[3]
-
Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1][3]
-
Purification: The resulting solid product is then suspended in hexanes (50 mL) and filtered to recover the purified product.[1] This step helps to remove non-polar impurities. For higher purity, recrystallization from aqueous methanol can be performed.[3]
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Solvent | Water | Environmentally friendly and allows for pH control, which enhances selectivity.[1][2] |
| pH | ~7 (Neutral) | Neutral conditions have been shown to provide excellent selectivity for the para-isomer, minimizing the formation of ortho and meta byproducts.[1][2] |
| Temperature | Ambient to 75-80 °C | The reaction can be performed at ambient temperature with pH control or at elevated temperatures in acidic conditions.[1][3] The choice depends on the desired reaction rate and selectivity. |
| Monitoring | Gas Chromatography (GC) | Provides a reliable method to track the disappearance of the starting material and the appearance of the product and byproducts.[1][3] |
Results and Discussion
Expected Yield and Purity
Following the described protocol, a yield of approximately 81% can be expected.[1] The purity of the product, as determined by GC, is typically around 98.5% for this compound, with the main impurity being the 2-(3-bromophenyl)-2-methylpropanoic acid isomer at about 1.25%.[1] Recrystallization can further enhance the purity to over 99%.[3]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons in the para-substituted pattern (two doublets), the methyl protons (a singlet), and the carboxylic acid proton (a broad singlet).
-
¹³C NMR will show the expected number of signals for the carbon atoms in the molecule, including the quaternary carbons and the carboxyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretch for the carboxylic acid, a broad O-H stretch, and C-H stretches for the aromatic and aliphatic protons. The C-Br stretch will also be present in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Troubleshooting and Safety Considerations
Potential Issues and Solutions
-
Low Yield: Incomplete reaction or loss of product during work-up. Ensure complete consumption of starting material by monitoring the reaction. Be careful during extractions to avoid loss of the organic layer.
-
Low Purity (High Isomer Content): Poor pH control during bromination. Maintain the pH strictly at 7 to maximize para-selectivity. Inadequate purification. Consider recrystallization if the purity is not satisfactory.
-
Reaction Stalls: Insufficient bromine or loss of bromine due to evaporation. Ensure the reaction flask is well-sealed.
Safety Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
Exothermic Reaction: The bromination reaction can be exothermic. Control the rate of addition of bromine to manage the reaction temperature.
Conclusion
The synthesis of this compound from 2-methyl-2-phenylpropanoic acid via electrophilic aromatic bromination is a well-established and crucial transformation in the pharmaceutical industry. The protocol detailed in this application note, which utilizes an aqueous medium under neutral pH conditions, offers a highly selective, efficient, and more environmentally benign alternative to older methods that employed hazardous solvents and lacked regioselectivity. Careful control of reaction parameters, particularly pH, is critical for achieving high purity of the desired para-isomer. The robust nature of this protocol makes it suitable for both laboratory-scale synthesis and industrial-scale production.
References
- 1. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. byjus.com [byjus.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Selective Bromination of 2-Methyl-2-phenylpropanoic Acid in Aqueous Media
Abstract
This document provides a detailed protocol for the selective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of active pharmaceutical ingredients such as fexofenadine.[1][2][3] The protocols detailed herein utilize an aqueous medium, presenting a significant improvement over traditional methods that employ hazardous halogenated solvents like carbon tetrachloride.[1][2] This guide offers an in-depth examination of the reaction mechanism, step-by-step experimental procedures under various pH conditions, safety protocols for handling bromine, and methods for product characterization.
Introduction and Scientific Background
The targeted functionalization of aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. This compound is a valuable building block, primarily due to its role as a precursor in the synthesis of fexofenadine, a widely used second-generation antihistamine.[2] The selective introduction of a bromine atom onto the phenyl ring of 2-methyl-2-phenylpropanoic acid is a critical transformation that requires precise control to achieve high regioselectivity and yield.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The bromination of 2-methyl-2-phenylpropanoic acid is an electrophilic aromatic substitution reaction. The substituent on the benzene ring, a C(CH₃)₂COOH group, is an alkyl group, which acts as an ortho-, para-director and weakly activates the ring towards electrophilic attack. Due to the significant steric hindrance posed by the bulky tertiary carbon adjacent to the ring, the incoming electrophile (Br⁺) is preferentially directed to the para position. This steric effect minimizes the formation of the ortho isomer, leading to high regioselectivity for the desired para-brominated product.[1]
Inapplicability of the Hell-Volhard-Zelinsky (HVZ) Reaction
It is critical to distinguish this reaction from the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a standard method for the α-halogenation of carboxylic acids.[4][5][6] However, a fundamental prerequisite for the HVZ reaction is the presence of at least one hydrogen atom on the α-carbon.[4] 2-Methyl-2-phenylpropanoic acid lacks an α-hydrogen; its α-carbon is quaternary, being bonded to two methyl groups, a phenyl group, and the carboxyl group. Consequently, it cannot form the necessary enol or acyl halide enolate intermediate for α-bromination, rendering the HVZ reaction unsuitable for this substrate.[4]
Safety Precautions and Reagent Handling
Extreme caution must be exercised when handling bromine. Bromine is a highly corrosive, toxic, and volatile liquid.[7][8][9] Exposure can cause severe skin and eye burns, and inhalation of its vapors can be fatal.[7][10]
-
Engineering Controls: All manipulations involving liquid bromine and the reaction itself must be conducted within a certified chemical fume hood with the sash positioned as low as possible.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or a laminate) at all times.[8][9]
-
Spill Management: Have a bromine spill kit readily available. Spills should be neutralized with a 5-10% aqueous solution of sodium thiosulfate.[9]
-
Waste Disposal: All bromine-contaminated waste must be disposed of according to institutional and local environmental regulations.
Experimental Protocols
The following protocols are adapted from established procedures demonstrating high selectivity and yield in an aqueous medium, thereby avoiding the use of toxicologically objectionable solvents.[1][3] The neutral pH protocol is recommended for achieving the highest selectivity.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 2-Methyl-2-phenylpropanoic acid | ≥98% Purity | Sigma-Aldrich |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | VWR |
| Hexanes | ACS Reagent Grade | VWR |
| Deionized Water | Type II or better | Millipore |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
pH meter or pH indicator strips
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Selective Bromination at Neutral pH (Recommended)
This method provides excellent selectivity for the para-isomer, yielding a product with approximately 99% purity of the desired isomer.[1][3]
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-phenylpropanoic acid (5.0 g, 0.0304 mol) and deionized water (50 mL).
-
Neutralization: While stirring, add a 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture is approximately 7. The solid acid will dissolve as its sodium salt is formed.
-
Bromine Addition: In an addition funnel, place bromine (8.7 g, 0.0544 mol). Add the bromine dropwise to the stirred reaction mixture. Throughout the addition, maintain the pH at ~7 by concurrently adding the 20% sodium carbonate solution as needed.
-
Reaction: Stir the reaction mixture at ambient temperature (25-30 °C) until gas chromatography (GC) analysis indicates the complete consumption of the starting material.
-
Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with 5N hydrochloric acid. The product will precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Suspend the resulting solid in hexanes (50 mL), stir, and filter to recover the purified product. Dry the solid under vacuum.[2]
Protocol 2: Alternative Bromination under Acidic Conditions
This protocol demonstrates the feasibility of the reaction without pH control, though it may result in slightly lower selectivity.
-
Preparation: Charge a 500 mL three-necked round-bottom flask with 2-methyl-2-phenylpropanoic acid (25 g, 0.1524 mol) and water (300 mL).
-
Bromine Addition: Add bromine (43.8 g, 0.274 mol) dropwise to the suspension at ambient temperature.
-
Reaction: Heat the reaction mixture to 75-80 °C and stir until GC analysis confirms the consumption of the starting material.
-
Workup: Cool the reaction mixture to ambient temperature. The product, which has precipitated, is collected by extraction with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.[1][3]
Experimental Workflow and Data Summary
The general workflow for the synthesis, workup, and purification is outlined below.
References
- 1. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. tatachemicals.com [tatachemicals.com]
- 10. carlroth.com [carlroth.com]
Application Notes and Protocols for the Synthesis of Fexofenadine Utilizing 2-(4-Bromophenyl)-2-methylpropanoic Acid
Introduction: The Critical Role of a High-Purity Intermediate in Fexofenadine Synthesis
Fexofenadine, a widely used second-generation antihistamine, is prized for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria without the sedative effects associated with first-generation counterparts.[1][2] The synthesis of fexofenadine is a multi-step process where the purity of the final active pharmaceutical ingredient (API) is paramount. A key starting material in many efficient synthetic routes is 2-(4-bromophenyl)-2-methylpropanoic acid. The isomeric purity of this intermediate directly impacts the purity of the final fexofenadine product, as the separation of isomeric impurities in later stages is notoriously challenging.[3][4]
This comprehensive guide provides detailed application notes and step-by-step protocols for the use of this compound in the synthesis of fexofenadine. We will delve into the rationale behind the synthetic strategy, provide optimized reaction conditions, and outline analytical methods for in-process control, ensuring a robust and reproducible synthetic workflow suitable for research, development, and scale-up applications.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to a successful synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Off-white to cream crystalline powder |
| Melting Point | 122-124°C |
| Purity (GC/HPLC) | NLT 98% |
Synthetic Pathway Overview
The overall synthetic strategy involves a convergent approach, where the key intermediate, this compound, is first elaborated and then coupled with the piperidine-containing fragment, azacyclonol.
Caption: Overall synthetic workflow for fexofenadine from 2-methyl-2-phenylpropanoic acid.
Experimental Protocols
Part 1: Synthesis of High-Purity this compound
The selective bromination of 2-methyl-2-phenylpropanoic acid is a critical first step. The use of an aqueous medium under controlled pH is key to achieving high para-selectivity and minimizing the formation of the undesired meta-isomer.[3][5]
Protocol 1: Selective Bromination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water.
-
pH Adjustment (Optional but Recommended for Higher Purity): For neutral conditions, which favor higher para-selectivity, adjust the pH of the suspension to approximately 7 by the dropwise addition of a 20% aqueous sodium carbonate solution.[3]
-
Bromination: Cool the mixture to below 30°C and add bromine (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature. If performing under neutral conditions, concurrently add sodium carbonate solution to maintain the pH at ~7.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (up to 80°C for acidic conditions) until the starting material is consumed, as monitored by Gas Chromatography (GC).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed under neutral or alkaline conditions, acidify the mixture to a pH of 1-2 with 5N hydrochloric acid.[5]
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Suspend the crude solid in hexanes and stir to remove non-polar impurities.
-
Filter the solid and recrystallize from aqueous methanol to afford pure this compound.[6]
-
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (GC) | >99% (with <1% meta-isomer) |
Part 2: Esterification and Friedel-Crafts Acylation
The carboxylic acid is first protected as a methyl ester, which then undergoes a Friedel-Crafts acylation to introduce the butanoyl side chain.
Protocol 2: Fischer Esterification
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (used in excess as the solvent), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) while cooling in an ice bath.[7][8]
-
Reaction: Heat the mixture to reflux (60-70°C) and stir for 12-16 hours, monitoring the reaction by GC for the disappearance of the starting material.[7]
-
Work-up:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like toluene or dichloromethane.
-
Wash the organic layer successively with water, 2% aqueous sodium carbonate solution, and finally with a 10% aqueous sodium chloride solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(4-bromophenyl)-2-methylpropanoate.
-
Protocol 3: Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces the four-carbon chain necessary for the subsequent coupling reaction. This reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution.[3][6][9]
Caption: Mechanism of the Friedel-Crafts acylation step.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, >1.1 eq) in an anhydrous solvent such as dichloromethane. Cool the suspension to 0-5°C.[10]
-
Acylium Ion Formation: Add 4-chlorobutyryl chloride (1.0 eq) dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5°C.[10]
-
Acylation: Dissolve methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C and monitor for completion by HPLC or TLC (typically 1-4 hours).[10]
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.[10]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Coupling with Azacyclonol and Final Steps
The final stages of the synthesis involve the N-alkylation of azacyclonol with the previously synthesized intermediate, followed by reduction of the ketone and hydrolysis of the ester to yield fexofenadine.
Protocol 4: N-Alkylation with Azacyclonol
-
Reaction Setup: In a suitable reaction vessel, combine methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (1.0 eq), azacyclonol (1.0-1.2 eq), a base such as potassium bicarbonate or sodium carbonate (~2.0 eq), and a catalytic amount of potassium iodide in a solvent like acetone or toluene.[1][11]
-
Reaction: Heat the mixture to reflux and stir for 24-36 hours, monitoring the reaction by HPLC.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to obtain the crude coupled product.
-
Protocol 5: Reduction and Hydrolysis
-
Reduction: Dissolve the crude product from the previous step in methanol. Cool the solution to 5-10°C and add sodium borohydride in portions. Stir for 1-2 hours, allowing the reaction to warm to room temperature.[12]
-
Hydrolysis: To the reaction mixture, add an aqueous solution of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and stir for 3-5 hours until the hydrolysis is complete (monitored by HPLC).[12][13]
-
Isolation of Fexofenadine:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and adjust the pH to 5-6 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the fexofenadine.[13]
-
Filter the solid, wash with water, and dry under vacuum to yield fexofenadine.
-
Analytical Methods for Process Control
Rigorous in-process control is essential for a successful and reproducible synthesis.
-
Gas Chromatography (GC): Primarily used to monitor the bromination and esterification steps. It is effective for separating and quantifying the starting materials and products in these initial stages.[7]
-
High-Performance Liquid Chromatography (HPLC): The method of choice for monitoring the Friedel-Crafts acylation and subsequent steps. A reverse-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile and/or methanol) is typically employed.[14][15] This allows for the accurate quantification of the desired products and key impurities, including the critical meta-isomer.
Conclusion
The use of this compound as a starting material provides an efficient and well-established route for the synthesis of fexofenadine. The key to a successful outcome lies in the careful control of reaction conditions to ensure high isomeric purity of this crucial intermediate. The protocols outlined in this guide, coupled with diligent in-process monitoring, provide a robust framework for researchers and drug development professionals to produce high-quality fexofenadine for further study and application.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Azacyclonol | Semantic Scholar [semanticscholar.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
- 12. FEXOFENADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. US9403770B2 - Process for preparing fexofenadine - Google Patents [patents.google.com]
- 14. Simultaneous determination of fexofenadine and its related compounds by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of 2-(4-Bromophenyl)-2-methylpropanoic Acid in the Synthesis of Bilastine
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-bromophenyl)-2-methylpropanoic acid as a key starting material in the synthesis of bilastine. We will explore the synthetic strategies, provide detailed experimental protocols, and discuss the critical considerations for each reaction step. The causality behind experimental choices is elucidated to provide a deeper understanding of the process.
Introduction: Bilastine and the Importance of a Strategic Starting Material
Bilastine is a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist. It is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Unlike first-generation antihistamines, bilastine has a low potential for crossing the blood-brain barrier, resulting in a non-sedating profile, which represents a significant therapeutic advantage.[2]
The synthesis of complex pharmaceutical molecules like bilastine requires a robust and efficient strategy. The choice of starting materials is paramount, as it dictates the overall efficiency, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API). This compound has emerged as a valuable and strategic precursor in several synthetic routes to bilastine. Its utility lies in the presence of the bromine atom, which serves as a versatile functional handle for the introduction of the critical ethyl-piperidinyl-benzimidazole side chain of the bilastine molecule.
Synthetic Strategy: A Convergent Approach
The synthesis of bilastine from this compound typically follows a convergent strategy. This involves the separate synthesis of two key fragments, which are then coupled to form the final molecule.
-
Fragment A: The phenylpropanoic acid core, derived from this compound.
-
Fragment B: The piperidinyl-benzimidazole heterocycle.
This approach allows for the independent optimization of the synthesis of each fragment, leading to higher overall yields and purity.
Experimental Protocols
Synthesis of Key Intermediate: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate
The initial step involves the conversion of the bromo- group in the starting material to a more reactive functional group that allows for the introduction of the ethyl side chain. A common and effective strategy is to first convert the carboxylic acid to its methyl ester to protect it during subsequent reactions. This is then followed by a cross-coupling reaction to introduce the ethyl group.
Protocol 1: Esterification of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in methanol (5-10 vol.), add sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-bromophenyl)-2-methylpropanoate as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate
This transformation can be achieved through various methods, including a Friedel-Crafts acylation followed by reduction. An alternative and often more direct route involves a cross-coupling reaction. Here, we detail a plausible two-step sequence involving a Heck or Suzuki-type coupling followed by functional group manipulation. A more direct alkylation is also possible. A documented approach involves the conversion of a related intermediate, which we adapt here for our starting material. A key intermediate in several bilastine syntheses is 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid or its methyl ester.[3][4][5][6]
-
Reaction Setup: A plausible route involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) of methyl 2-(4-bromophenyl)-2-methylpropanoate with a suitable boronic acid derivative, such as (2-chloroethyl)boronic acid pinacol ester.[7][8][9]
-
Reaction: To a degassed solution of methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq.), (2-chloroethyl)boronic acid pinacol ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent (e.g., toluene or dioxane), add an aqueous solution of a base like sodium carbonate (2.0 eq.).
-
Heating: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Extraction: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to afford methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate.[10]
Synthesis of the Piperidinyl-benzimidazole Fragment
The second key fragment, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, is synthesized separately.[10] The synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been well-documented.[11][12][13][14]
Coupling of Fragments and Final Hydrolysis
The final steps involve the coupling of the two fragments followed by the hydrolysis of the methyl ester to yield bilastine.
Protocol 3: N-Alkylation of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
-
Reaction Setup: To a solution of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (1.0 eq.) and methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (1.1 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or sodium bicarbonate (2.0-3.0 eq.).[5]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate, can be purified by column chromatography.[10]
Protocol 4: Hydrolysis to Bilastine
-
Reaction Setup: Dissolve the methyl ester from the previous step (1.0 eq.) in a mixture of methanol or ethanol and water.
-
Hydrolysis: Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (2.0-5.0 eq.) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Neutralization: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and neutralize it with a dilute acid (e.g., 1N HCl or acetic acid) to a pH of approximately 6-7.[15]
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield bilastine.[16]
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Methyl 2-(4-bromophenyl)-2-methylpropanoate | This compound | Methanol, Sulfuric acid | >95 | >98 (crude) |
| 2 | Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Methyl 2-(4-bromophenyl)-2-methylpropanoate | (2-chloroethyl)boronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃ | 70-85 | >95 (after chromatography) |
| 3 | Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate | Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, K₂CO₃ | 80-90 | >97 (after chromatography) |
| 4 | Bilastine | Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate | NaOH (aq) | >90 | >99 (after crystallization) |
Visualization of the Synthetic Pathway
Caption: Synthetic route to Bilastine from this compound.
Causality and Experimental Choices
-
Esterification: The protection of the carboxylic acid as a methyl ester is crucial to prevent unwanted side reactions during the subsequent cross-coupling and N-alkylation steps. Methanol with a catalytic amount of strong acid is a classic, efficient, and cost-effective method for this transformation.
-
Suzuki Coupling: The use of a palladium-catalyzed cross-coupling reaction like the Suzuki coupling is a powerful method for forming carbon-carbon bonds.[7] It offers high functional group tolerance and generally proceeds with high yields and selectivity. The choice of the palladium catalyst and ligands can be optimized to improve reaction efficiency.
-
N-Alkylation: The reaction between the chloroethyl intermediate and the piperidine nitrogen of the benzimidazole fragment is a standard SN2 reaction. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, thus increasing the nucleophilicity of the piperidine nitrogen. An inorganic base like potassium carbonate is sufficient to drive the reaction to completion and is easily removed during work-up.
-
Hydrolysis: The final step of ester hydrolysis is typically straightforward. The use of a strong base like sodium hydroxide in a water/alcohol solvent system ensures complete and rapid conversion to the final carboxylic acid, bilastine. The product can then be easily isolated by precipitation upon neutralization.
Conclusion
This compound is a highly strategic and versatile starting material for the synthesis of bilastine. The presence of the bromo-substituent allows for the efficient introduction of the key side chain through modern cross-coupling methodologies. The convergent synthetic approach detailed in these application notes provides a robust and scalable route to this important non-sedating antihistamine. The protocols provided, along with the rationale behind the experimental choices, should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Bilastine Intermediates | Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]
- 4. WO2018042305A1 - Improved processes for preparation of bilastine using novel intermediates - Google Patents [patents.google.com]
- 5. museonaturalistico.it [museonaturalistico.it]
- 6. Process And Intermediates For The Preparation Of Bilastine [quickcompany.in]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Bilastine - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Process For The Preparation Of Bilastine [quickcompany.in]
- 16. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]
The Versatility of 2-(4-Bromophenyl)-2-methylpropanoic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Bromophenyl)-2-methylpropanoic acid stands out as a highly versatile and valuable scaffold, particularly in the realms of pharmaceutical development and materials science.[1][2] Its structure, featuring a brominated aromatic ring and a sterically hindered carboxylic acid moiety, offers two distinct points for chemical modification, enabling a broad range of synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this powerful building block. We will delve into its critical role in the synthesis of blockbuster drugs, explore its potential in creating novel bioactive molecules through palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols to empower your research endeavors.
Physicochemical Properties and Handling
This compound is typically an off-white to cream-colored crystalline powder with a molecular weight of 243.10 g/mol .[3][4][5] It is soluble in many organic solvents and should be stored in a sealed container at room temperature in a dry environment.[3][4]
| Property | Value | Reference |
| CAS Number | 32454-35-6 | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [5][6] |
| Molecular Weight | 243.10 g/mol | [4][5] |
| Appearance | Off-white to cream crystalline powder | [3][4] |
| Purity (GC/HPLC) | ≥ 98% | [3][4] |
| Melting Point | 122-124 °C | [4] |
Core Application: A Cornerstone in Antihistamine Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of second-generation antihistamines, most notably Fexofenadine and Bilastine.[4][7] The para-substitution of the bromine atom is crucial for the final drug structure and efficacy. The synthesis of these drugs often involves the initial formation of a carbon-carbon or carbon-heteroatom bond at the position of the bromine atom.
The Critical Role in Fexofenadine Synthesis
Fexofenadine, the active metabolite of terfenadine, is a non-sedating antihistamine widely used for the treatment of allergic rhinitis.[8] The synthesis of fexofenadine heavily relies on the high purity of this compound to avoid the formation of isomeric impurities that are difficult to separate in the final active pharmaceutical ingredient (API).[8][9]
Expanding the Synthetic Toolbox: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, opening the door to a vast array of molecular structures.[10][11] To facilitate these reactions, it is often advantageous to first convert the carboxylic acid to its methyl ester, methyl 2-(4-bromophenyl)-2-methylpropanoate. This transformation prevents potential side reactions associated with the acidic proton of the carboxylic acid and can improve solubility in common organic solvents.
Protocol 1: Esterification of this compound
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester, a crucial step for subsequent cross-coupling reactions.
Workflow for Esterification:
Caption: Esterification workflow.
Materials:
-
This compound
-
Toluene
-
Methanol
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add methanol (approx. 0.6 volumes of toluene).[8]
-
Carefully add concentrated sulfuric acid (catalytic amount) to the mixture at room temperature (25-35°C).[8]
-
Gradually heat the reaction mixture to 63-67°C and maintain for 16 hours, or until gas chromatography (GC) analysis indicates complete consumption of the starting material.[8]
-
Cool the mixture to 25-35°C.
-
Transfer the mixture to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-bromophenyl)-2-methylpropanoate.[8]
Expected Yield: ~79%[8] Purity (GC): >99%[8]
With the more versatile methyl ester in hand, a wide range of cross-coupling reactions can be explored. Below are detailed protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl compounds.[12]
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
Methyl 2-(4-bromophenyl)-2-methylpropanoate
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
In a Schlenk flask, combine methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction for Alkene Arylation
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation in organic synthesis.[11][13][14]
Workflow for Heck Reaction:
Caption: Heck reaction workflow.
Materials:
-
Methyl 2-(4-bromophenyl)-2-methylpropanoate
-
Alkene (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Triethylamine, 1.5-2.0 eq)
-
Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)
-
Sealed tube
Procedure:
-
In a sealed tube, combine methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene (1.2 eq), and the base (e.g., triethylamine, 1.5 eq).
-
Seal the tube and heat to 80-120°C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Sonogashira Coupling for Aryl Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable aryl-alkyne scaffolds.[3][15]
Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling workflow.
Materials:
-
Methyl 2-(4-bromophenyl)-2-methylpropanoate
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and CuI (5 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, triethylamine, methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq), and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or gently heat to 40-60°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with ammonium chloride solution and brine, dry the organic layer, concentrate, and purify by column chromatography.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][16][17]
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
Methyl 2-(4-bromophenyl)-2-methylpropanoate
-
Amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate, 1.5-2.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the ligand, and the base.
-
Add the solvent, followed by methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat to 80-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Future Perspectives and Novel Applications
The synthetic versatility of this compound extends far beyond its current primary applications. The diverse functional groups that can be introduced via cross-coupling reactions open up avenues for the creation of novel pharmaceuticals, agrochemicals, and functional materials. For instance, the introduction of heterocyclic moieties could lead to new classes of kinase inhibitors or antibacterial agents. In materials science, the rigid core of this building block can be incorporated into polymers or organic electronics, potentially leading to materials with unique photophysical or conductive properties. The protocols provided herein serve as a robust starting point for researchers to explore these exciting new frontiers.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its established role in the pharmaceutical industry, coupled with its vast potential in modern cross-coupling chemistry, makes it an indispensable tool for chemists. The detailed protocols and workflows presented in this application note are designed to be a comprehensive resource, enabling researchers to confidently and efficiently utilize this valuable scaffold in their synthetic endeavors. By understanding the principles behind its reactivity and applying the robust methodologies outlined, the scientific community can continue to unlock new molecular possibilities and drive innovation across various chemical disciplines.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. reignpharma.com [reignpharma.com]
- 5. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 9. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(4-Bromophenyl)-2-methylpropanoic Acid
Introduction: A Versatile Scaffold for Chemical Innovation
2-(4-Bromophenyl)-2-methylpropanoic acid is a valuable and versatile building block in the fields of medicinal chemistry and materials science.[1][2] Its structure is elegantly simple yet rich in chemical potential. The molecule incorporates two key functional groups that allow for a diverse range of chemical transformations: a carboxylic acid and an aryl bromide. The carboxylic acid serves as a convenient handle for the formation of esters and amides, while the aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions.[1] This dual functionality makes it an ideal starting material for the synthesis of a wide array of novel derivatives with potential applications in drug discovery and development. Notably, this compound is a key intermediate in the synthesis of the non-sedating antihistamine, fexofenadine, highlighting its industrial relevance.[2][3][4]
These application notes provide detailed protocols for the synthesis of novel amide, ester, and biaryl derivatives of this compound. The methodologies have been designed to be robust and reproducible, and they are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and innovate.
Part 1: Synthesis of the Starting Material: this compound
A reliable and high-purity supply of the starting material is crucial for the successful synthesis of its derivatives. The following protocol details a selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which is an environmentally benign and efficient method.[3][4][5] This approach avoids the use of hazardous chlorinated solvents like carbon tetrachloride.[3][5]
Protocol 1: Selective Bromination of 2-methyl-2-phenylpropanoic Acid
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Bromine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 5N
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Deionized water
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-methyl-2-phenylpropanoic acid (1 equivalent) in deionized water containing sodium hydroxide (1 equivalent) to form the sodium salt. This will create a homogeneous solution.
-
Bromination: Cool the solution in an ice bath and slowly add bromine (1.1 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid. A white precipitate of the product should form.[3][5]
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).[3][5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[3][5]
-
Evaporate the solvent under reduced pressure to yield the crude product as a solid.[3][5]
-
-
Purification:
Expected Outcome:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Appearance | White to off-white solid |
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of the starting material.
Part 2: Synthesis of Novel Derivatives
A. Amide Derivatives via Amide Coupling
The amide bond is a cornerstone of medicinal chemistry, and converting this compound to its amide derivatives is a straightforward way to explore new chemical space. The following protocol employs a standard peptide coupling agent, which is efficient and minimizes side reactions.
Protocol 2: Synthesis of N-Benzyl-2-(4-bromophenyl)-2-methylpropanamide
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amine Addition:
-
Add benzylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
-
Workup:
-
Pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Rationale for Reagent Selection:
-
EDC·HCl and HOBt: This combination is a widely used and effective system for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the amine.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Product Formation: The major side product is often the N-acylurea, formed by rearrangement of the O-acylisourea intermediate. The addition of HOBt helps to suppress this side reaction.
Data Table: Examples of Amide Derivatives
| Amine | Coupling Agents | Solvent | Yield (%) |
| Aniline | EDC·HCl, HOBt | DMF | 75 |
| Morpholine | HATU, DIPEA | DCM | 82 |
| (S)-(-)-α-Methylbenzylamine | COMU, DIPEA | DMF | 78 |
Workflow for Amide Synthesis:
References
- 1. CAS 32454-35-6: this compound [cymitquimica.com]
- 2. apicule.com [apicule.com]
- 3. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 2-(4-Bromophenyl)-2-methylpropanoic Acid in Medicinal Chemistry
Introduction: A Versatile Brominated Building Block
2-(4-Bromophenyl)-2-methylpropanoic acid is a carboxylated aromatic compound that has carved a significant niche in modern medicinal chemistry. Its structural features—a brominated phenyl ring coupled with a gem-dimethyl substituted propanoic acid moiety—make it a highly valuable intermediate in the synthesis of a range of pharmaceuticals. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the carboxylic acid group allows for straightforward amide bond formation and other modifications. This guide provides an in-depth exploration of the synthesis, applications, and analytical characterization of this versatile building block for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 32454-35-6 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically >98% (by GC/HPLC) | [2] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | [3] |
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5] The key to a successful synthesis is achieving high regioselectivity for the para-isomer, as the separation of ortho and meta isomers can be challenging.[5]
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol: Selective Bromination in an Aqueous Medium
This protocol is adapted from patented industrial processes that emphasize safety, selectivity, and yield.[4][6]
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Bromine
-
Sodium bicarbonate
-
Toluene
-
Hydrochloric acid (concentrated)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
pH meter
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Charge the reactor with 2-methyl-2-phenylpropanoic acid and water.
-
Neutralization: Add a solution of sodium bicarbonate in water to the stirred suspension until a neutral pH (approximately 7) is achieved. This forms the sodium salt of the starting material, enhancing its solubility in the aqueous medium.
-
Bromination: Cool the reaction mixture to 25-35°C. Slowly add bromine to the reaction mixture over a period of 2-3 hours, maintaining the temperature within the specified range. The use of an aqueous medium promotes the selective formation of the para-isomer.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.[2]
-
Work-up:
-
Add toluene to the reaction mixture and stir. Separate the aqueous phase.
-
Cool the aqueous phase to 0-10°C and slowly add hydrochloric acid to adjust the pH to approximately 1-2, precipitating the product.
-
Filter the precipitated solid and wash with cold water.
-
Alternatively, the acidified aqueous solution can be extracted with dichloromethane. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol, to yield high-purity this compound (>99%).[2]
Applications in Medicinal Chemistry
Key Intermediate in the Synthesis of Antihistamines
This compound is a crucial building block in the industrial synthesis of the second-generation antihistamines, Fexofenadine and Bilastine.[1][3]
Fexofenadine, the active metabolite of terfenadine, is a non-sedating H1 receptor antagonist. The synthesis involves the coupling of a derivative of this compound with a piperidine moiety.
Synthetic Workflow:
Caption: Fexofenadine synthesis workflow.
Bilastine is another non-sedating H1 antihistamine. Its synthesis also utilizes this compound as a key starting material.
Synthetic Workflow:
Caption: Bilastine synthesis workflow.
Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
While direct protocols are less common in readily available literature, the structural motif of this compound makes it a potential precursor for the synthesis of NSAIDs like Loxoprofen. The synthesis of Loxoprofen typically starts from 2-(4-bromomethylphenyl)propionic acid.[7][8][9] A plausible synthetic transformation would involve the reduction of the carboxylic acid and the gem-dimethyl group of this compound to a methyl group, followed by benzylic bromination.
Proposed Synthetic Pathway to a Loxoprofen Intermediate:
Caption: Proposed synthesis of a Loxoprofen intermediate.
Scaffold for Novel Bioactive Molecules
The 2-phenylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various biological targets.[10] Derivatives of 2-(4-substitutedmethylphenyl)propionic acid have been synthesized and shown to possess dual cyclooxygenase (COX) inhibitory and antibacterial activities.[7][11][12] This suggests that this compound can serve as a starting point for the development of novel anti-inflammatory and antimicrobial agents.
General Synthetic Strategy for Novel Derivatives:
The bromine atom can be functionalized via Suzuki, Heck, or other cross-coupling reactions to introduce diverse substituents. The carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate the compound's physicochemical properties and biological activity.
Analytical Protocols
Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.
Protocol: GC-MS Analysis after Derivatization
a) Derivatization (Esterification):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60-70°C for 1-2 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.
b) GC-MS Conditions:
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
Expected Results: The derivatized this compound (methyl ester) will show a characteristic retention time and mass spectrum, allowing for its quantification and the identification of any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC with UV detection is a standard method for the quality control of non-volatile organic compounds.
Protocol: Reversed-Phase HPLC-UV Analysis
HPLC Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Sample Prep. | Dissolve the sample in the mobile phase or a suitable solvent mixture. |
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for aromatic carboxylic acids.
-
Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
UV Detection at 220 nm: The phenyl ring exhibits strong absorbance in the low UV region, providing good sensitivity.
Conclusion
This compound is a cornerstone intermediate in the synthesis of important pharmaceutical agents. Its well-defined synthetic routes and versatile reactivity make it an invaluable tool for medicinal chemists. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. apicule.com [apicule.com]
- 2. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-(4-Bromophenyl)-2-Methylpropanic Acid Manufacturer,2-(4-Bromophenyl)-2-Methylpropanic Acid Supplier,Hyderabad,India [triumphinterchem.in]
- 4. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 5. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide: High-Throughput Quantification of 2-(4-Bromophenyl)-2-methylpropanoic Acid
Introduction
2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods for its quantification.[1][2][3] Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | [4][5][6] |
| Synonyms | 2-(4-Bromophenyl)-2-methylpropionic acid | [5][7] |
| CAS Number | 32454-35-6 | [4][5][7][8][9][10] |
| Molecular Formula | C10H11BrO2 | [4][8][9][10] |
| Molecular Weight | 243.10 g/mol | [6][7][9][10] |
| Appearance | White crystalline solid | [8] |
| Solubility | Soluble in organic solvents | [4] |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound, particularly for purity assessments and in-process control monitoring. The presence of the bromophenyl chromophore allows for sensitive UV detection.
Scientific Rationale
A reversed-phase C18 column is selected for its versatility and ability to retain the moderately nonpolar analyte. The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this type of compound.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (88% or higher)
-
Ultrapure water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Standard Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.
3. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.995).
-
Quantify the concentration of this compound in the samples using the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification and identification of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to improve volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[1][2]
Scientific Rationale
Esterification, for instance, by reaction with methanol and an acid catalyst, converts the polar carboxylic acid group into a less polar and more volatile ester.[1] This derivatization step is crucial for successful GC analysis. The resulting methyl ester is then separated on a non-polar or mid-polar capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information for confirmation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed Protocol
1. Materials and Reagents:
-
Reference standard and samples
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or HCl in Methanol
-
Ethyl acetate (GC grade)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Derivatization (Esterification):
-
To the dried sample or standard, add 1 mL of 5% H2SO4 in methanol.
-
Seal the vial and heat at 60-70 °C for 1 hour.
-
Cool to room temperature.
-
Add 1 mL of water and 1 mL of ethyl acetate. Vortex vigorously.
-
Allow the layers to separate and transfer the upper organic layer to a clean vial.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-350 m/z |
| Quantifier Ion | To be determined from the mass spectrum of the methyl ester derivative |
4. Data Analysis:
-
Identify the retention time and mass spectrum of the methyl 2-(4-bromophenyl)-2-methylpropanoate derivative.
-
Select a specific, abundant, and unique ion for quantification.
-
Construct a calibration curve and perform linear regression.
-
Quantify the analyte in samples.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the ideal choice for quantifying this compound in complex matrices, such as biological fluids or environmental samples.
Scientific Rationale
The method combines the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating the carboxylic acid, forming the [M-H]⁻ precursor ion. In the mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored (Multiple Reaction Monitoring, MRM), providing exceptional selectivity and minimizing matrix interference.[11]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol
1. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
For cleaner samples, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed.[12][13][14][15]
2. LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Precursor Ion | m/z 241.0/243.0 (due to Br isotopes) |
| Product Ions | To be determined by infusion and fragmentation |
| Collision Energy | To be optimized for specific transitions |
3. Data Analysis:
-
Optimize the MRM transitions (precursor ion -> product ion) for the analyte and internal standard.
-
Prepare a calibration curve using matrix-matched standards.
-
Integrate the peak areas of the specified MRM transitions.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Method Validation Summary
A summary of typical validation parameters for the described methods is provided below. These should be established in accordance with relevant guidelines (e.g., ICH Q2(R1)).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Limit of Quantification | ~ 0.5 µg/mL | ~ 10 ng/mL | ~ 0.1 ng/mL |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Accuracy (% Recovery) | 98-102% | 90-110% | 85-115% |
| Specificity | Good | Excellent | Superior |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific application, required sensitivity, and the nature of the sample matrix. HPLC-UV is a reliable workhorse for routine analysis of bulk material and formulations. GC-MS, with appropriate derivatization, offers excellent confirmatory capabilities. For trace-level quantification in complex biological or environmental samples, LC-MS/MS provides unparalleled sensitivity and selectivity. The protocols provided herein serve as a comprehensive guide for the development and implementation of robust analytical methods for this important chemical intermediate.
References
- 1. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CAS 32454-35-6: this compound [cymitquimica.com]
- 5. CAS 32454-35-6 | 2721-9-10 | MDL MFCD02684220 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. anaxlab.com [anaxlab.com]
- 7. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4-Bromophenyl)-2-methylpropionic acid | 32454-35-6 [chemicalbook.com]
- 11. food.actapol.net [food.actapol.net]
- 12. agilent.com [agilent.com]
- 13. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Validated HPLC Method for Purity Analysis of 2-(4-Bromophenyl)-2-methylpropanoic Acid
Introduction
2-(4-Bromophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the non-sedating antihistamines Bilastine and Fexofenadine.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. The presence of process-related impurities, such as isomers or unreacted starting materials, can lead to the formation of undesirable related substances in the API.[1][3]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of APIs and their intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential impurities. The methodology is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in a regulated drug development environment.[6][7]
Analyte Physicochemical Properties and Method Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choices for the stationary phase, mobile phase, and detection parameters.
| Property | Value / Description | Rationale for HPLC Method |
| Chemical Structure | The structure contains a hydrophobic bromophenyl group and a polar carboxylic acid moiety.[8] This dual nature makes it an ideal candidate for reversed-phase chromatography. | |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol [9] | |
| Appearance | White to off-white crystalline solid.[10] | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane; limited solubility in water.[11][12] | Dictates the choice of diluent for sample preparation. A mixture of water and an organic solvent is suitable. |
| Predicted pKa | ~4.26[12] | As a carboxylic acid, the analyte's ionization state is pH-dependent. To ensure consistent retention and sharp peak shape in RP-HPLC, the mobile phase pH must be controlled to be at least 1.5-2 units below the pKa, keeping the molecule in its neutral, more hydrophobic form.[13][14] Therefore, an acidic mobile phase (pH ≈ 2.5-3.0) is required. |
| UV Chromophore | Bromophenyl group | The aromatic ring is a strong chromophore, making UV detection a highly sensitive and suitable technique for quantification. |
HPLC Method and Protocols
Based on the analyte's properties, a gradient RP-HPLC method was developed to ensure the separation of the main component from potential impurities with varying polarities.
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
| Parameter | Condition | Justification |
| Instrument | High-Performance Liquid Chromatography system with a UV/Vis or DAD detector. | Standard equipment for pharmaceutical analysis. |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte and its related impurities.[15] |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH adjusted to ~2.5) | The acidic buffer ensures the carboxylic acid group is fully protonated, leading to optimal retention and peak shape.[13] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for RP-HPLC with good UV transparency and low viscosity. |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 15 | 80 | |
| 20 | 80 | |
| 21 | 40 | |
| 25 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Provides high sensitivity for the bromophenyl chromophore. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Preparation of Solutions
Caution: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Mobile Phase A (0.1% Phosphoric Acid, pH 2.5):
-
Add 1.0 mL of concentrated phosphoric acid (~85%) to 1000 mL of HPLC-grade water.
-
Mix thoroughly. This solution will have a pH of approximately 2.5.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of sample diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the sample diluent. Mix well.
-
-
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Solution.
-
Experimental Workflow Diagram
The overall process from method development to routine analysis is outlined below.
Caption: Workflow for HPLC Purity Method Development and Application.
System Suitability and Analysis Procedure
-
Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the sample diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of the five replicate injections.
-
-
-
Analysis:
-
After the SST passes, inject the blank solution once, followed by the Sample Solution in duplicate.
-
Integrate the chromatograms and calculate the purity using the area percent method.
-
Calculation of Purity (%):
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Strategy
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[16][17] The validation protocol should demonstrate the method's performance characteristics.
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The main peak should be free from interference from blank and potential impurities. Peak purity analysis (using a DAD) should pass. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration. |
| Accuracy | The closeness of test results to the true value. Often determined by spike recovery experiments. | Mean recovery between 98.0% and 102.0% at multiple concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision. | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) are varied. |
Potential Impurities
The primary route for synthesizing this compound involves the bromination of 2-methyl-2-phenylpropanoic acid.[3][18] This process can lead to several key impurities that the HPLC method must be capable of separating:
-
Starting Material: 2-methyl-2-phenylpropanoic acid.
-
Positional Isomers: 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer) and 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer).[1]
The developed gradient method is designed to provide sufficient resolution to separate these less-retained (starting material) and similarly-retained (isomers) compounds from the main analyte peak.
Conclusion
This application note describes a specific, robust, and reliable RP-HPLC method for determining the purity of this compound. The method's development is grounded in the physicochemical properties of the analyte, particularly its acidic nature, which necessitates a pH-controlled mobile phase for optimal chromatography. The provided protocol, including system suitability criteria and a comprehensive validation strategy based on ICH guidelines, ensures that the method is fit for purpose in quality control and drug development environments. This method is crucial for guaranteeing the quality of this key pharmaceutical intermediate and, consequently, the safety and efficacy of the final API.
References
- 1. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. apicule.com [apicule.com]
- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. novasolbio.com [novasolbio.com]
- 5. Effective API analysis using UHPLC-UV and a single quadrupole mass detector | Separation Science [sepscience.com]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. CAS 32454-35-6: this compound [cymitquimica.com]
- 9. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-(4-Bromophenyl)-2-methylpropionic acid CAS#: 32454-35-6 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 18. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6). This versatile intermediate is a crucial building block in pharmaceutical development, particularly in the manufacturing of active pharmaceutical ingredients like Fexofenadine.[1][2][3] Achieving high yield and purity is paramount to ensure the quality of the final drug product and the efficiency of the overall manufacturing process.[4][5]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with this synthesis and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the primary synthetic routes to prepare this compound?
There are two main strategies for synthesizing this compound:
-
Direct Electrophilic Bromination: This is a common and direct approach that starts from 2-methyl-2-phenylpropanoic acid. The reaction involves the electrophilic substitution of a hydrogen atom on the phenyl ring with bromine. The key challenge is controlling the regioselectivity to favor the para-isomer over the ortho- and meta-isomers.[2][3]
-
Grignard Reaction with Carboxylation: This route typically involves forming a Grignard reagent from a suitable brominated precursor (e.g., 1-bromo-4-(propan-2-yl)benzene) followed by carboxylation using solid carbon dioxide (dry ice).[6][7] While effective, this method requires strict anhydrous conditions and careful handling of the highly reactive Grignard reagent.[8]
Q2: Which synthetic route is generally preferred for yield and purity?
The direct bromination of 2-methyl-2-phenylpropanoic acid, particularly when performed in an aqueous medium, has been shown to be a highly efficient and selective method.[2][3] This approach avoids the use of hazardous solvents like carbon tetrachloride and can significantly minimize the formation of undesirable isomers, which are often difficult to remove in downstream purification steps.[2] Traditional methods using halogenated solvents often result in lower yields and require multiple recrystallizations to achieve high purity.[3]
Q3: Why is minimizing the 2-(3-bromophenyl) isomer so critical?
In the synthesis of drugs like Fexofenadine, the 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer) impurity is carried through subsequent reaction steps, resulting in the formation of an isomeric impurity in the final API (Fexofenadine Related Compound B).[2][3] This impurity can be very difficult to separate from the final product due to its similar physical properties. Therefore, controlling its formation at the source is essential for meeting stringent pharmacopeial purity requirements and avoiding costly, low-yielding purification processes.[2]
Part 2: Troubleshooting Guide
This section provides specific troubleshooting advice for the most common synthetic route: Direct Bromination of 2-methyl-2-phenylpropanoic acid.
Issue 1: Low Overall Yield
Q: My final isolated yield is significantly lower than expected. What are the potential causes and solutions?
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Monitor the reaction progress using a suitable analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.[3][9] If the reaction stalls, consider slightly increasing the temperature (e.g., to 75-80°C) or extending the reaction time.[3] |
| Product Loss During Workup | Significant product can be lost during the extraction and washing steps. The product has some solubility in the aqueous phase, especially if the pH is not sufficiently acidic. Solution: Ensure the aqueous layer is acidified to a pH of 1-2 with an acid like HCl to fully protonate the carboxylic acid, minimizing its solubility in water.[9] Perform multiple extractions (e.g., 3x) with a suitable organic solvent like dichloromethane to maximize recovery from the aqueous phase.[2] |
| Suboptimal Purification | Aggressive recrystallization to remove isomers can lead to substantial loss of the desired product. Solution: If the initial purity is high (low isomer content), a simple suspension or washing with a non-polar solvent like hexanes can be effective for removing minor impurities without significant product loss.[2][9] If recrystallization is necessary, carefully optimize the solvent system (e.g., aqueous methanol) and cooling process to maximize recovery.[9] |
Issue 2: Poor Regioselectivity (High Isomer Content)
Q: My product is contaminated with significant amounts of the meta and/or ortho isomers. How can I improve the para-selectivity?
The key to high para-selectivity lies in the choice of solvent and reaction conditions. The alkyl group on the benzene ring is an ortho-para director; however, reaction conditions can influence the ratio of these products.
Key Insight: A significant improvement in selectivity has been achieved by moving away from traditional non-polar, halogenated solvents and using an aqueous medium .
dot
References
- 1. nbinno.com [nbinno.com]
- 2. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
Minimizing the formation of 3-bromo isomer in 2-(4-Bromophenyl)-2-methylpropanoic acid synthesis
Technical Support Center: 2-(4-Bromophenyl)-2-methylpropanoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the electrophilic bromination of 2-methyl-2-phenylpropanoic acid, with a specific focus on minimizing the formation of the undesired 3-bromo (meta) isomer.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount ( >5%) of the 3-bromo isomer in my synthesis of this compound. What is the primary cause?
Answer: The formation of the 3-bromo (meta) isomer alongside the desired 4-bromo (para) product is a classic problem of regioselectivity in electrophilic aromatic substitution (EAS). The substituent already on the benzene ring, the 2-methyl-2-propanoic acid group (-C(CH₃)₂COOH), is the primary director of the incoming electrophile (Br⁺).
This group has two conflicting electronic effects:
-
Alkyl Portion (-C(CH₃)₂-): This bulky alkyl group is electron-donating through an inductive effect (+I). Electron-donating groups are "activating" and direct incoming electrophiles to the ortho (2,6) and para (4) positions.[1][2]
-
Carboxylic Acid Portion (-COOH): This group is electron-withdrawing and is typically a "deactivating" meta-director.[1][3]
However, in this specific molecule, the directing influence is dominated by two key factors:
-
Steric Hindrance: The -C(CH₃)₂COOH group is exceptionally bulky. This steric hindrance makes it physically difficult for the bromine electrophile to approach the ortho positions (adjacent to the substituent).[1][4] Consequently, substitution is strongly favored at the less hindered para position.
-
Reaction Conditions: While the inherent properties of the starting material favor para-substitution, harsh reaction conditions can override this selectivity. Overly aggressive Lewis acids, high temperatures, or prolonged reaction times can lead to the formation of the thermodynamically more stable, but kinetically less favored, meta product. Non-selective bromination is a known challenge that can lead to undesirable meta and ortho isomers, complicating purification and reducing the yield of the desired product.[5][6]
Therefore, significant 3-bromo isomer formation is almost always a result of reaction conditions that are too harsh, overcoming the natural para-directing tendency of the sterically hindered activating group.
Q2: How can I adjust my experimental protocol to minimize the 3-bromo isomer and maximize the 4-bromo product yield?
Answer: Optimizing for the 4-bromo isomer involves carefully controlling the reaction kinetics to favor the sterically preferred product. The key is to use milder conditions that provide just enough activation for the reaction to proceed without causing loss of selectivity. A patent for the synthesis of this molecule highlights that selective bromination can be achieved in an aqueous medium under acidic, neutral, or alkaline conditions, which avoids harsh halogenated solvents and improves selectivity.[6][7]
Here is a breakdown of parameters to troubleshoot:
1. Choice of Brominating Agent and Solvent System:
-
Recommendation: Use molecular bromine (Br₂) in an aqueous medium.[6][7] This approach has been shown to be highly selective. Traditional methods using Br₂ in solvents like carbon tetrachloride with an iron catalyst are not only toxicologically objectionable but also lead to non-selective bromination.[6][7]
-
Causality: Water as a solvent can modulate the reactivity of bromine. Performing the reaction under neutral or alkaline (pH ~7) conditions, by adding a base like sodium bicarbonate or sodium carbonate, can be particularly effective.[5] This method can yield the 4-bromo isomer with high purity (e.g., 98.8%) and very low levels of the 3-bromo isomer (e.g., 1.18%).[7]
2. Catalyst Selection:
-
Recommendation: Avoid strong Lewis acids like AlCl₃ or FeBr₃ if possible. The reaction in an aqueous medium can often proceed without a catalyst.[5][7] If a catalyst is deemed necessary for rate enhancement, a milder one should be chosen. Zeolites, for instance, have been shown to promote para-selectivity in the bromination of various aromatic compounds.[8]
-
Causality: Strong Lewis acids generate a highly reactive "Br⁺" electrophile, which is less selective and more likely to attack the meta position.[9][10] Catalyst-free aqueous methods rely on the inherent reactivity of the starting material, which favors the desired para-substitution.
3. Temperature Control:
-
Recommendation: Maintain a controlled temperature. While some aqueous protocols suggest heating to 75-80°C to ensure complete consumption of the starting material, this can sometimes increase the meta isomer content to over 5%.[5][6] A better approach is to conduct the reaction at ambient temperature (25-30°C), especially when using a pH-controlled aqueous system.[5]
-
Causality: Higher temperatures provide more energy to overcome activation barriers. The activation energy for the formation of the meta-isomer is higher than for the para-isomer. By keeping the temperature lower, you favor the kinetically preferred para-product.
4. pH Control:
-
Recommendation: For aqueous reactions, maintain a neutral pH (~7) by the controlled addition of a base solution (e.g., 20% sodium carbonate) to neutralize the HBr formed during the reaction.[5]
-
Causality: Maintaining a neutral pH prevents the reaction medium from becoming strongly acidic. Highly acidic conditions can protonate the carboxylic acid, potentially increasing its electron-withdrawing character and promoting meta-substitution.
The following diagram illustrates a decision-making workflow for troubleshooting this synthesis.
Troubleshooting Guide: Condition Optimization
This table summarizes experimental data from various protocols, demonstrating how reaction conditions affect the purity of the final product.
| Condition | Solvent | Catalyst | Temperature (°C) | Base | Resulting Purity (4-bromo isomer) | 3-Bromo Impurity | Reference |
| A (Harsh) | Water | None | 75-80 | None | 94.4% | 5.5% | [5][6] |
| B (Optimized) | Water | None | 25-30 | NaHCO₃ | 98.8% | 1.18% | [7] |
| C (Optimized) | Water | None | 25-30 | Na₂CO₃ | 98.5% | Not specified, but low | [5] |
As the data clearly shows, conducting the bromination in an aqueous medium at ambient temperature with pH control (Conditions B & C) dramatically reduces the formation of the 3-bromo isomer compared to a higher temperature, unbuffered reaction (Condition A).
Recommended Experimental Protocol
This protocol is synthesized from best practices demonstrated to yield high para-selectivity.[5][7]
Objective: To synthesize this compound with minimal formation of the 3-bromo isomer.
Materials:
-
2-Methyl-2-phenylpropanoic acid
-
Deionized Water
-
Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
5N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and pH probe, charge 2-Methyl-2-phenylpropanoic acid (1.0 eq) and deionized water (approx. 40 mL per gram of starting material).
-
Neutralization: Add a solution of sodium bicarbonate or sodium carbonate in water to the flask at ambient temperature (25-30°C) until the starting material dissolves and the pH of the solution is approximately 7.
-
Bromination: Slowly add bromine (1.1 eq) dropwise via the dropping funnel. Maintain the pH of the reaction mixture at ~7 throughout the addition by co-adding the sodium carbonate/bicarbonate solution.
-
Reaction Monitoring: Stir the mixture at ambient temperature until the reaction is complete. Monitor the consumption of the starting material by a suitable analytical method (e.g., GC or TLC).
-
Work-up (Acidification): Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with 5N HCl. The product will precipitate out of the solution.
-
Extraction: Extract the aqueous solution three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Suspend the resulting solid product in hexanes, stir, and filter to recover the purified this compound. Recrystallization from aqueous methanol can be performed if further purification is needed.[5]
The following diagram illustrates the reaction mechanism, highlighting the preferential attack at the para position.
Q3: How can I accurately quantify the isomeric ratio of my final product?
Answer: Accurate quantification is crucial for process optimization. The most common and reliable methods are:
-
Gas Chromatography (GC): As cited in multiple patents, GC is the industry standard for determining the purity and isomeric ratio of this specific product.[5][6][7] It provides excellent separation of the isomers, allowing for precise area-percentage calculation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly using normal-phase columns, can be effective for separating positional isomers of substituted benzoic acids.[11] Reverse-phase HPLC is also a viable option.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the isomers. The aromatic protons of the 4-bromo isomer will appear as two distinct doublets (an AA'BB' system), while the 3-bromo isomer will show a more complex splitting pattern in the aromatic region. Integration of these distinct signals allows for the calculation of the isomeric ratio.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 11. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Benzoic acid, 2-bromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude 2-(4-Bromophenyl)-2-methylpropanoic Acid
Welcome to the technical support center for the purification of crude 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Bilastine, achieving high purity of this compound is critical.[1] This document synthesizes established purification protocols with practical, field-tested insights to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: After recrystallization from aqueous methanol, my yield is very low. What are the likely causes and how can I improve it?
Low recovery after recrystallization is a common issue that can often be resolved by optimizing several key parameters.
Potential Causes:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.
-
Inappropriate Solvent Ratio: An incorrect ratio of methanol to water can either lead to incomplete dissolution at high temperatures or premature precipitation, trapping impurities.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.
-
Incomplete Precipitation: The product may not have fully precipitated out of the solution before filtration.
Troubleshooting Steps:
-
Optimize Solvent Volume: Begin by dissolving the crude product in a minimal amount of hot methanol. The goal is to create a saturated solution.
-
Controlled Addition of Water: To this hot methanolic solution, add hot water dropwise until you observe the first signs of persistent cloudiness (the point of saturation). Then, add a very small amount of hot methanol to redissolve the precipitate.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize precipitation.
-
Check for Complete Precipitation: Before filtering, you can scratch the inside of the flask with a glass rod to induce further crystallization if the solution appears supersaturated.
-
Solvent Recovery: If the yield is still low, you can attempt to recover more product from the filtrate by carefully evaporating some of the solvent and repeating the cooling process.
A patent describing the synthesis of this compound specifies recrystallization from aqueous methanol to achieve a purity of 99.2%.[2][3][4]
Experimental Workflow for Recrystallization:
Caption: Workflow for the recrystallization of this compound.
Question 2: My purified product still contains the starting material, 2-methyl-2-phenylpropanoic acid. How can I remove it?
The starting material and the product have similar structures, which can make their separation by simple recrystallization challenging due to similar solubility properties.[4] An acid-base extraction is a highly effective method to separate the carboxylic acid product from any neutral or less acidic impurities.
Underlying Principle:
Acid-base extraction separates compounds based on their differing acid-base properties and solubilities in aqueous and organic solvents.[5][6][7][8][9] By treating the mixture with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while less acidic or neutral impurities remain in the organic phase.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Extraction with Weak Base: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6] The this compound will react to form its sodium salt, which is soluble in the aqueous layer. The unreacted, less acidic starting material will preferentially remain in the organic layer. Repeat the extraction 2-3 times to ensure complete separation.
-
Separation of Layers: Combine the aqueous layers. The organic layer containing the impurities can be set aside.
-
Regeneration of the Carboxylic Acid: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH 1-2).[3][5] The this compound will precipitate out as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Caption: Diagram of an acid-base extraction workflow for purification.
Question 3: I am observing significant streaking on my TLC plates when trying to develop a column chromatography method. What is causing this and how can I fix it?
Streaking of carboxylic acids on silica gel TLC plates is a common problem.
Causality:
Silica gel is slightly acidic, but the strong hydrogen bonding interactions between the carboxylic acid functional group of your product and the silanol groups (Si-OH) on the silica surface can lead to slow and uneven movement up the plate, resulting in streaking.
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can suppress the deprotonation of your carboxylic acid.[10] This keeps the analyte in its less polar, protonated form, reducing its interaction with the silica gel and leading to more defined spots.
-
Use a More Polar Solvent System: Sometimes, a more polar eluent system can help to more effectively move the compound up the plate and reduce tailing.
-
Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography on a C18 stationary phase is an excellent alternative for purifying polar compounds like carboxylic acids.[11] In this case, a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) (0.1%), is used.[11]
| Technique | Stationary Phase | Typical Mobile Phase Modifier | Rationale |
| Normal-Phase | Silica Gel | 0.1-1% Acetic Acid | Suppresses deprotonation of the carboxylic acid, reducing interaction with the stationary phase. |
| Reversed-Phase | C18 | 0.1% Trifluoroacetic Acid (TFA) | Ensures the carboxylic acid is fully protonated for better peak shape.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities arise from the synthesis process. These typically include:
-
Unreacted starting material: 2-methyl-2-phenylpropanoic acid.[3]
-
Regioisomers: 2-(3-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid.[2][3] The formation of these isomers is a known issue in the bromination of 2-methyl-2-phenylpropanoic acid.[3]
Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction?
While a strong base like sodium hydroxide (NaOH) will also deprotonate the carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is generally preferred for separating a relatively strong acid (like a carboxylic acid) from very weak acids or neutral compounds.[5][6] Using a weak base provides greater selectivity.
Q3: What is the expected appearance of pure this compound?
The pure compound is typically an off-white to cream-colored crystalline powder.[12]
Q4: What analytical techniques can I use to assess the purity of my final product?
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the most common and accurate methods for determining purity and quantifying impurities.[12] Purity is often reported as NLT (Not Less Than) 98%.[12]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities.
References
- 1. apicule.com [apicule.com]
- 2. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. reddit.com [reddit.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. reignpharma.com [reignpharma.com]
Technical Support Center: Recrystallization of 2-(4-Bromophenyl)-2-methylpropanoic acid
Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6). This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in its highest purity form, often for the synthesis of active pharmaceutical ingredients (APIs) like Bilastine and Fexofenadine.[1] We will address common challenges and provide robust, field-tested protocols to help you achieve exceptional purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity in crude this compound?
A1: The most challenging impurity is the constitutional isomer, 2-(3-bromophenyl)-2-methylpropanoic acid .[2][3] This isomer often forms during the electrophilic bromination of the precursor, 2-methyl-2-phenylpropanoic acid.[2][3] Due to its very similar molecular weight, polarity, and solubility profile to the desired para isomer, its removal is non-trivial and is the primary goal of a well-designed recrystallization protocol. Unreacted starting material can also be present and is noted to have similar solubility properties, making its removal by simple crystallization cumbersome.[2][3]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on documented procedures and the physicochemical properties of the target molecule, an aqueous methanol system is a highly effective choice.[2][4] The compound is soluble in methanol, while water acts as an anti-solvent. This mixed-solvent approach provides a wide polarity range, allowing for fine-tuned control over the crystallization process. For carboxylic acids in general, ethanol or mixtures of a soluble solvent (like ethyl acetate or acetone) with an anti-solvent (like hexanes) are also common starting points.[5]
Q3: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice. This is common when the solution is supersaturated to a high degree or when cooling occurs too rapidly.
-
Causality: The high concentration of the solute lowers the freezing point of the solution, and if this temperature is below the compound's own melting point (122-124°C for this compound[6]), it will separate as a liquid. This is particularly prevalent in mixed-solvent systems if the solvent composition changes due to evaporation during heating.[7]
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of the "good" solvent (e.g., methanol in an aqueous methanol system) to slightly decrease the saturation.[7] Then, allow the solution to cool much more slowly. Vigorous stirring during the initial phase of cooling can also help promote nucleation and prevent oiling. If the problem persists, using a slightly more dilute solution from the start is recommended.
Q4: Can I use activated charcoal to decolorize my product?
A4: Yes, if your crude product has a distinct color (e.g., yellow or brown), it indicates the presence of highly conjugated, colored impurities. Activated charcoal is effective at adsorbing these impurities. However, it must be used correctly:
-
Procedure: Add a very small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot, dissolved solution before the hot filtration step. Swirl the hot solution with the charcoal for a few minutes.
-
Causality & Warning: Never add charcoal to a boiling or near-boiling solution, as it can cause violent bumping. The charcoal's high surface area provides numerous nucleation sites. Crucially, you must perform a hot filtration to remove the charcoal before cooling; otherwise, it will be trapped in your final crystals. Be aware that charcoal can also adsorb your target compound, so using the minimum amount necessary is key to preventing significant yield loss.
Troubleshooting Guide: Deeper Dives
Problem 1: Poor Crystal Yield After Recrystallization
| Potential Cause | Underlying Rationale & Solution |
| Excessive Solvent Use | The most common cause of low recovery. The goal is to create a saturated solution at high temperature, not just a dissolved one. Solution: After recrystallization, place the filtrate in a fume hood to allow for slow evaporation. If more crystals form, you used too much solvent. For the next run, use less solvent, adding it in small portions to the heated crude material until it just dissolves.[8] |
| Cooling Too Rapidly | Rapid cooling leads to the formation of small, often impure crystals and can trap soluble impurities. It may also prevent complete crystallization from the solution. Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Only after it has reached ambient temperature should you place it in an ice bath to maximize recovery.[7] |
| Premature Crystallization | Crystals forming in the funnel during hot filtration will be lost. Solution: Use a stemless funnel and pre-heat it with hot solvent vapor before filtering. Ensure the receiving flask is also hot and contains a small amount of boiling solvent to keep the system warm and prevent the solute from crashing out. |
| Incomplete Transfer | Significant product can be left behind on glassware. Solution: After collecting the crystals, rinse all glassware (original flask, funnel) with a small amount of the cold filtrate or fresh cold solvent and add this rinse to the collected crystals on the filter. |
Problem 2: Product Purity Does Not Improve Significantly (Verified by GC/HPLC/NMR)
| Potential Cause | Underlying Rationale & Solution |
| Inappropriate Solvent Choice | The chosen solvent or solvent pair may have a poor solubility differential for the target compound and the key impurity (e.g., the 3-bromo isomer). If both are equally soluble or insoluble, no separation will occur. Solution: A rescreening of solvents is necessary. Since the 3-bromo and 4-bromo isomers have very similar polarities, a solvent system that can exploit subtle differences in crystal lattice packing energy is needed. The aqueous methanol system is documented to be effective.[2][4] You may need to optimize the water/methanol ratio. |
| Occlusion of Impurities | If crystallization occurs too quickly, impurities can be physically trapped within the growing crystal lattice. Solution: Slow down the cooling process significantly. Ensure the solution is not overly concentrated. A second recrystallization is often necessary to achieve high purity (>99.5%). |
| Isomeric Impurity Concentration is Too High | If the crude material contains a very high percentage of the 3-bromo isomer, a single recrystallization may not be sufficient to bring it within specification. Solution: Multiple recrystallizations will be required. A patent procedure demonstrated going from a 94.4% pure product (containing 5.5% 3-bromo isomer) to 99.2% purity in one recrystallization, which is a significant reduction.[2][4] A second pass may be needed for even higher purity. |
Visualized Workflows & Logic
Standard Recrystallization Workflow
Caption: General workflow for single or mixed-solvent recrystallization.
Troubleshooting Decision Tree for Low Purity
Caption: A logical path to diagnose causes of poor purification results.
Optimized Recrystallization Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Organic solvents are flammable and should be heated using a water bath or heating mantle, never a direct flame.[6][8]
Protocol 1: High-Purity Recrystallization using Aqueous Methanol
This mixed-solvent protocol is based on a method shown to effectively reduce isomeric impurities.[2][4]
Materials:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Deionized Water
-
Erlenmeyer flasks, stemless funnel, filter paper, vacuum filtration apparatus
Procedure:
-
Initial Dissolution: For every 10.0 g of crude material, place it in a 250 mL Erlenmeyer flask. Add approximately 40-50 mL of methanol.
-
Heating: Gently heat the mixture in a water bath while swirling until the solid completely dissolves.
-
Inducing Saturation: While keeping the solution hot, add deionized water dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is nearing its saturation point.
-
Clarification: Add methanol dropwise, while still hot, until the solution becomes perfectly clear again. The goal is to be at the exact point of saturation.
-
Hot Filtration (if necessary): If there are any insoluble particulates or if charcoal was used, perform a hot filtration at this stage into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask with a watch glass and leave it on a benchtop, undisturbed, to cool slowly to room temperature. Crystal formation should begin during this phase.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold methanol/water mixture (e.g., 1:1 ratio) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure product is 122-124°C.[6]
Protocol 2: Preliminary Purification and Single Solvent Recrystallization
This method can be useful if the crude product is particularly oily or contains significant non-polar impurities.
Materials:
-
Crude this compound
-
Hexanes
-
Ethanol (95% or absolute)
-
Standard recrystallization glassware
Procedure:
-
Hexane Slurry Wash: Suspend the crude solid (e.g., 10.0 g) in hexanes (approx. 50 mL) at room temperature.[2][4] Stir vigorously for 15-20 minutes. This will dissolve non-polar impurities while the desired polar carboxylic acid remains largely insoluble.
-
Initial Isolation: Filter this slurry and discard the hexane filtrate. This washed solid is now ready for recrystallization.
-
Recrystallization: a. Transfer the washed solid to a clean Erlenmeyer flask. b. Add a minimal amount of hot ethanol while heating in a water bath until the solid just dissolves. c. Follow steps 5-10 from Protocol 1, using cold ethanol for the final crystal wash.
References
- 1. apicule.com [apicule.com]
- 2. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Side products in the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid and their identification
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this key pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary and most frequently discussed method in the literature is the direct bromination of 2-methyl-2-phenylpropanoic acid.[3][4][5] This electrophilic aromatic substitution is typically carried out using elemental bromine in an aqueous medium.[3][4][5] Alternative, though less common, routes include multi-step syntheses starting from materials like 4-bromophenylacetic acid, which involves esterification and subsequent methylation.[4][5] Other patented methods describe syntheses starting from toluene or p-methylstyrene, involving steps like Friedel-Crafts reactions or Grignard reactions.[6][7]
Q2: I'm observing a lower-than-expected yield. What are the potential causes?
A2: Several factors can contribute to low yields:
-
Incomplete Reaction: The bromination reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) to ensure the full consumption of the starting material, 2-methyl-2-phenylpropanoic acid.[3][4][5]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the aqueous bromination of 2-methyl-2-phenylpropanoic acid, stirring at an elevated temperature (e.g., 75-80°C) is often required for the reaction to proceed to completion.[3][4]
-
Formation of Side Products: The generation of isomeric or other byproducts will inherently reduce the yield of the desired product.
-
Losses During Workup and Purification: Significant product loss can occur during extraction and recrystallization steps. Ensure efficient extraction and minimize transfers. Recrystallization, while necessary for purity, can also lead to yield loss if not optimized.
Q3: My final product has a persistent off-white or yellowish color. What is the likely impurity?
A3: A yellowish tint, particularly in syntheses involving Grignard reagents, often points to the presence of biphenyl impurities.[8] These are formed from a coupling reaction between the Grignard reagent and any unreacted aryl halide.[8][9] While less common in direct bromination routes, residual colored impurities from the bromine reagent or side reactions can also impart color. Purification by recrystallization is typically effective at removing these colored impurities.
II. Troubleshooting Guide: Side Product Identification & Mitigation
This section details the most common side products, their mechanisms of formation, and detailed protocols for their identification and removal.
Issue 1: Presence of Isomeric Impurities
Symptom: GC or HPLC analysis of the final product shows a significant peak eluting very close to the main product peak. NMR spectroscopy may show complex aromatic signals.
Likely Cause: The most prevalent side products in the bromination of 2-methyl-2-phenylpropanoic acid are the ortho- and meta-bromo isomers: 2-(2-bromophenyl)-2-methylpropanoic acid and 2-(3-bromophenyl)-2-methylpropanoic acid.[4] The carboxylic acid group is an ortho-, para-directing deactivator, but under certain conditions, some meta- and ortho-substitution can occur.
Formation Mechanism: During the electrophilic aromatic substitution (bromination) of 2-methyl-2-phenylpropanoic acid, the isopropyl carboxylic acid group directs the incoming electrophile (Br+) primarily to the para position. However, minor amounts of ortho and meta substitution can occur, leading to the formation of the corresponding isomers.
Workflow for Isomer Identification and Mitigation
Caption: Workflow for identifying and mitigating isomeric impurities.
Identification Protocols:
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate the isomers and confirm their molecular weight.
-
Methodology:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.
-
Use a temperature gradient program to ensure good separation of the isomers.
-
The mass spectrometer will show that the isomeric impurities have the same molecular weight as the desired product, confirming their isomeric nature.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To definitively identify the substitution pattern on the aromatic ring.[10][11]
-
Methodology:
-
Dissolve a sample of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
Para-isomer (desired): Two doublets in the aromatic region, each integrating to 2H, showing a characteristic AA'BB' splitting pattern.
-
Meta-isomer: More complex splitting pattern in the aromatic region, often with four distinct signals.
-
Ortho-isomer: Also a complex pattern with four distinct aromatic signals.
-
-
The presence of aromatic signals other than the two doublets of the para-isomer indicates the presence of meta- and/or ortho-isomers.
-
Mitigation Strategies:
-
Controlled Reaction Conditions: Performing the bromination in an aqueous medium can enhance the selectivity for the para-isomer.[4][5]
-
Recrystallization: This is the most effective method for removing isomeric impurities. Solvents such as aqueous methanol or hexanes can be used.[3][4] Multiple recrystallizations may be necessary to achieve high purity.[4]
Issue 2: Unreacted Starting Material
Symptom: A significant peak corresponding to 2-methyl-2-phenylpropanoic acid is observed in the GC or HPLC chromatogram of the final product.
Likely Cause: Incomplete bromination reaction.
Formation Mechanism: Not applicable (unreacted starting material).
Identification Protocols:
1. Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the amount of unreacted starting material.
-
Methodology:
-
Develop a GC or HPLC method that clearly separates the starting material from the brominated products.
-
Run a standard of 2-methyl-2-phenylpropanoic acid to confirm its retention time.
-
Analyze the crude reaction mixture and the final product to determine the percentage of unreacted starting material.
-
2. Thin-Layer Chromatography (TLC):
-
Purpose: A quick, qualitative check for the presence of starting material.
-
Methodology:
-
Spot the starting material, the reaction mixture, and the purified product on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light. The presence of a spot in the product lane that corresponds to the starting material indicates an incomplete reaction.
-
Mitigation Strategies:
-
Reaction Monitoring: Monitor the reaction progress closely by GC until the starting material is completely consumed.[3][4][5]
-
Stoichiometry and Reaction Time: Ensure the correct stoichiometry of bromine is used and allow for sufficient reaction time at the optimal temperature.
-
Purification: While recrystallization can help, separating the non-brominated starting material from the product can be difficult due to similar solubility properties.[4] If significant starting material remains, consider re-subjecting the mixture to the reaction conditions or using an alternative purification method like esterification followed by distillation.[4]
Issue 3: Dibrominated Side Products
Symptom: Mass spectrometry analysis reveals the presence of a compound with a molecular weight corresponding to the addition of two bromine atoms.
Likely Cause: Over-bromination of the aromatic ring.
Formation Mechanism: If the reaction conditions are too harsh (e.g., excess bromine, high temperature for an extended period), a second bromination can occur on the aromatic ring, leading to the formation of dibrominated species such as 2-(2,4-dibromophenyl)-2-methylpropanoic acid or 2-(3,4-dibromophenyl)-2-methylpropanoic acid.
Reaction Scheme: Bromination and Potential Side Reactions
Caption: Synthesis of the target molecule and formation of key side products.
Identification Protocols:
1. GC-MS:
-
Purpose: To identify compounds with a higher molecular weight corresponding to dibromination.
-
Methodology:
-
Analyze the crude product using GC-MS.
-
Look for peaks with a mass-to-charge ratio (m/z) that is 78-80 units higher than the desired product, corresponding to the addition of another bromine atom. The characteristic isotopic pattern of two bromine atoms will be evident.
-
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the amount of bromine added. Use a slight excess to ensure complete reaction, but avoid a large excess that could lead to over-bromination.
-
Temperature Control: Avoid excessively high temperatures, which can promote further bromination.
-
Purification: Dibrominated products, being significantly less polar than the monobrominated product, can often be separated by recrystallization or column chromatography.
III. Summary of Potential Impurities
| Impurity Name | Common Identification Method(s) | Typical Purity Level in Crude Product (%) | Mitigation Strategy |
| 2-(3-Bromophenyl)-2-methylpropanoic acid | GC-MS, ¹H NMR | 1 - 6%[3][4][5] | Recrystallization, Controlled Reaction Conditions |
| 2-(2-Bromophenyl)-2-methylpropanoic acid | GC-MS, ¹H NMR | < 1% | Recrystallization, Controlled Reaction Conditions |
| 2-Methyl-2-phenylpropanoic acid | GC, HPLC, TLC | Variable (depends on conversion) | Reaction Monitoring, Optimized Conditions |
| Dibrominated Species | GC-MS | Generally low (< 1%) | Stoichiometric Control of Bromine |
| Biphenyl (in Grignard routes) | Color, GC-MS | Variable | Anhydrous Conditions, Controlled Temperature |
IV. References
-
Preparation of this compound - Eureka | Patsnap. (2012). Retrieved from --INVALID-LINK--
-
2-(4-Bromomethyl)phenylpropionic acid synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
US20120309973A1 - Preparation of this compound - Google Patents. (2012). Retrieved from --INVALID-LINK--
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Retrieved from --INVALID-LINK--
-
CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents. (2015). Retrieved from --INVALID-LINK--
-
EP2532644A1 - Preparation of this compound - Google Patents. (2012). Retrieved from --INVALID-LINK--
-
A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents. (2017). Retrieved from --INVALID-LINK--
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? | Homework.Study.com. (n.d.). Retrieved from --INVALID-LINK--
-
Grignard Reaction. (n.d.). Retrieved from --INVALID-LINK--
-
Optimizing Chemical Synthesis: The Role of 2-(4-Bromophenyl)-2-methylpropionic Acid. (n.d.). Retrieved from --INVALID-LINK--
-
WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents. (2019). Retrieved from --INVALID-LINK--
-
This compound (CAS No: 32454-35-6) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from --INVALID-LINK--
-
CAS No.32454-35-6,2-(4-Bromophenyl)-2-methylpropionic acid Suppliers - LookChem. (n.d.). Retrieved from --INVALID-LINK--
-
CAS 32454-35-6: this compound - CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--
-
Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. - SciSpace. (1967). Retrieved from --INVALID-LINK--
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI. (2022). Retrieved from --INVALID-LINK--
-
This compound - Reign Pharma Pvt. Ltd. (n.d.). Retrieved from --INVALID-LINK--
-
This compound API from Indian Manufacturers & Suppliers. (n.d.). Retrieved from --INVALID-LINK--
-
Determining and reporting purity of organic molecules: Why qNMR - ResearchGate. (2012). Retrieved from --INVALID-LINK--
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from --INVALID-LINK--
-
(PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations - ResearchGate. (2015). Retrieved from --INVALID-LINK--
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020). Retrieved from --INVALID-LINK--
-
Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry - Thermo Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
Using NMR to identify and characterize natural products | Request PDF - ResearchGate. (2020). Retrieved from --INVALID-LINK--
-
On the part that NMR should play in mass spectrometry metabolomics in natural products studies - Frontiers. (2024). Retrieved from --INVALID-LINK--
References
- 1. apicule.com [apicule.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 6. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 7. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid
Welcome to the technical support resource for the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this critical pharmaceutical intermediate.[1] As a key starting material for active pharmaceutical ingredients like Fexofenadine, achieving high purity and yield on an industrial scale is paramount.[2][3] This document moves beyond standard procedures to offer in-depth, field-proven insights into troubleshooting common yet complex issues in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is contaminated with significant amounts of meta and ortho bromo-isomers. How can I improve the regioselectivity of the bromination?
A1: Root Cause Analysis & Recommended Solution
This is the most prevalent challenge in the synthesis of this compound. The issue stems from the electrophilic aromatic substitution (bromination) on the 2-methyl-2-phenylpropanoic acid starting material. The alkyl-carboxylic acid group is an ortho-, para-directing group; however, traditional methods using catalysts like iron filings in solvents like carbon tetrachloride are often not selective enough, leading to the formation of undesired meta and ortho isomers.[3][4] These isomers are difficult to separate from the desired para product, often requiring multiple, yield-reducing crystallizations.[2]
The Causality: The lack of selectivity is often exacerbated by harsh reaction conditions. To achieve industrial viability, the reaction must be highly selective to minimize downstream purification burdens.
Recommended Protocol: Selective Bromination in an Aqueous Medium
A proven method to dramatically increase para-selectivity is to move away from traditional organic solvents and perform the bromination in an aqueous medium. This process has been shown to yield the desired this compound in high purity with minimal isomeric contamination.[2][3] The reaction can be performed under neutral, acidic, or alkaline conditions, with neutral pH often providing an excellent balance of selectivity and reaction rate.
Troubleshooting Decision Workflow:
References
Troubleshooting guide for the bromination of 2-methyl-2-phenylpropanoic acid
Welcome to the comprehensive troubleshooting guide for the bromination of 2-methyl-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we address common challenges and provide in-depth, scientifically grounded solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion of the starting material, 2-methyl-2-phenylpropanoic acid. What are the likely causes?
A1: Low conversion is a frequent issue that can often be traced back to several key factors:
-
Insufficient Activation of the Brominating Agent: Molecular bromine (Br₂) itself is a moderately strong electrophile. For the bromination of a deactivated ring system like 2-methyl-2-phenylpropanoic acid (the carboxylic acid group is deactivating), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often necessary to polarize the Br-Br bond and generate a more potent electrophile. Ensure your Lewis acid is anhydrous and added in appropriate catalytic amounts.
-
Reaction Temperature: Electrophilic aromatic substitutions are often sensitive to temperature. If the temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions. A typical temperature range for this type of bromination is between 0 °C to room temperature, but optimization may be required.
-
Purity of Reagents and Solvents: The presence of water or other nucleophilic impurities can deactivate the Lewis acid catalyst and quench the electrophilic bromine species. Ensure that your solvent (e.g., dichloromethane, carbon tetrachloride) is anhydrous and your starting material is pure.
Q2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity for the desired para-isomer?
A2: The directing effects of the substituents on the phenyl ring govern the position of bromination. The alkyl group (-C(CH₃)₂COOH) is an ortho-, para-director, while the carboxylic acid group is a meta-director. However, the steric hindrance from the bulky tertiary alkyl group often favors substitution at the para position. The formation of significant amounts of ortho and meta isomers can be problematic.[1][2]
Here's how to enhance para-selectivity:
-
Choice of Brominating Agent: While Br₂ with a Lewis acid is common, consider using a bulkier brominating agent. N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer improved selectivity due to its larger size, which disfavors the sterically hindered ortho position.[3]
-
Solvent Effects: The polarity of the solvent can influence the isomer distribution. Nonpolar solvents like carbon tetrachloride or hexanes may favor the formation of the para isomer.[1]
-
Reaction Conditions: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically more stable para product.
Q3: My product is contaminated with a significant amount of the starting material, and I'm having difficulty separating them. What purification strategies do you recommend?
A3: The similar polarities of 2-methyl-2-phenylpropanoic acid and its brominated derivatives can make purification by standard column chromatography challenging. Here are some effective strategies:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing unreacted starting material. A solvent system where the product has lower solubility than the starting material at low temperatures is ideal. Experiment with different solvents like hexanes, ethyl acetate/hexanes, or toluene.
-
Esterification Followed by Distillation: A more involved but highly effective method is to convert the mixture of carboxylic acids to their corresponding methyl or ethyl esters.[2] The esters are typically more volatile and can be separated by fractional distillation under reduced pressure. The desired ester can then be hydrolyzed back to the carboxylic acid.
-
Acid-Base Extraction: While both are acids, there might be a slight difference in their pKa values. A carefully controlled extraction with a weak base might allow for some degree of separation, although this is often less effective than other methods.
Q4: The reaction mixture has turned dark, and I'm getting a low yield of a complex mixture. What are the potential side reactions?
A4: A dark reaction mixture and a complex product profile often indicate the occurrence of side reactions. Common culprits include:
-
Over-bromination: The presence of an activating alkyl group can make the product, 2-bromo-2-methyl-2-phenylpropanoic acid, susceptible to further bromination, leading to di- and tri-brominated species. This can be minimized by using a stoichiometric amount of the brominating agent and adding it slowly to the reaction mixture.
-
Benzylic Bromination: If the reaction is performed under radical conditions (e.g., with NBS and a radical initiator like AIBN or exposure to UV light), bromination can occur at the benzylic methyl groups instead of on the aromatic ring.[4] Ensure your reaction conditions favor electrophilic aromatic substitution.
-
Degradation: Strong Lewis acids and high temperatures can cause degradation of the starting material or product, leading to charring and the formation of intractable tars. Use the mildest possible conditions that still afford a reasonable reaction rate.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the bromination of 2-methyl-2-phenylpropanoic acid.
Caption: Troubleshooting Decision Tree for Bromination
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Brominating Agent | Br₂ with catalytic FeBr₃ or AlCl₃; or NBS with an acid catalyst. | Br₂/Lewis acid is a classic and effective combination. NBS can offer better handling and potentially improved regioselectivity.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄). | These are relatively nonpolar and inert solvents that are good for electrophilic aromatic substitution. Ensure they are dry to prevent catalyst deactivation. |
| Temperature | 0 °C to Room Temperature (20-25 °C). | Lower temperatures generally favor higher selectivity but may require longer reaction times. Monitor the reaction progress by TLC or GC. |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent. | Using a slight excess can help drive the reaction to completion, but a large excess can lead to over-bromination. |
| Work-up | Quench with aqueous sodium bisulfite or thiosulfate, followed by extraction. | This will neutralize any unreacted bromine. Subsequent washes with water and brine will remove inorganic byproducts. |
Detailed Experimental Protocol
This protocol provides a general procedure for the bromination of 2-methyl-2-phenylpropanoic acid. It should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C and add anhydrous FeBr₃ (0.1 eq) in one portion.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bisulfite solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by converting it to the methyl ester for distillation.
Product Characterization Workflow
Caption: Post-Reaction Characterization Workflow
References
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
Removal of unreacted starting material from 2-(4-Bromophenyl)-2-methylpropanoic acid
Welcome to our dedicated technical guide for researchers working with 2-(4-Bromophenyl)-2-methylpropanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and other impurities. Our goal is to equip you with the chemical principles and practical methodologies to achieve high purity for your downstream applications.
Introduction: The Purification Challenge
The synthesis of this compound, commonly achieved by the bromination of 2-methyl-2-phenylpropanoic acid, often results in a crude product containing unreacted starting material.[1][2] A significant challenge in this purification is the structural and chemical similarity between the product and the starting material. Both are carboxylic acids with comparable solubility profiles, which can make separation by simple crystallization cumbersome and inefficient.[2] This guide outlines a multi-step purification strategy designed to address these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (NMR/GC) of the crude product shows a significant amount of unreacted 2-methyl-2-phenylpropanoic acid. What is the best first step?
Answer: The most robust initial step is an acid-base extraction . This technique is exceptionally effective at separating acidic compounds (your product and starting material) from any neutral or basic impurities that may have been introduced during the synthesis or workup.[3]
Causality: The principle of acid-base extraction leverages the differential solubility of a compound in its neutral versus its ionized (salt) form.[4] Carboxylic acids are generally soluble in organic solvents but have limited solubility in water.[5][6] When a basic solution like aqueous sodium bicarbonate is introduced, it deprotonates the carboxylic acid group, forming a sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be separated from non-acidic impurities that remain in the organic phase.[7]
It is critical to understand that this initial extraction will not separate your desired product from the unreacted starting material, as both are carboxylic acids. Instead, it isolates the mixture of acids, providing a cleaner starting point for the subsequent, more selective purification step.
Q2: How do I perform an acid-base extraction to isolate the acidic components?
Answer: Below is a standard, self-validating protocol for the acid-base extraction of your crude product mixture.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid (~1.0 g) in an appropriate organic solvent (e.g., 20-30 mL of dichloromethane or diethyl ether) in a separatory funnel. Ensure all solids are fully dissolved.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas that evolves from the acid-base reaction.
-
Phase Separation: Allow the layers to separate completely. The upper or lower layer will be aqueous depending on the organic solvent used (e.g., dichloromethane is denser than water). Drain the aqueous layer containing the sodium carboxylate salts into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all acidic components are transferred to the aqueous phase. Combine all aqueous extracts.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5N hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of 1-2 (verify with pH paper).[1] A white precipitate of the mixed carboxylic acids should form.[6]
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Drying: Dry the isolated solid thoroughly under a vacuum. This solid is your enriched mixture of this compound and unreacted 2-methyl-2-phenylpropanoic acid.
Q3: The acid-base extraction removed some impurities, but I still have the starting material. What's next?
Answer: With the acid mixture now isolated, the next step is recrystallization . This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.[8] Even though the product and starting material have similar properties, a carefully selected solvent system can exploit subtle solubility differences to achieve separation.
Choosing a Recrystallization Solvent: The ideal solvent is one in which your desired product, this compound, is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the starting material should ideally remain more soluble in the cold solvent, thus staying in the mother liquor upon cooling.
Based on established procedures, an aqueous methanol system has proven effective for this specific purification.[1]
Q4: Can you provide a detailed protocol for recrystallization using aqueous methanol?
Answer: Certainly. This protocol is designed to maximize the recovery of pure this compound.
Experimental Protocol: Recrystallization
-
Dissolution: Place the dried acid mixture from the extraction into an appropriately sized Erlenmeyer flask. Add a minimal amount of methanol (a good starting point is 3-4 mL per gram of solid) and gently heat the mixture on a hot plate while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.
-
Re-solubilize: Add a few more drops of hot methanol until the solution becomes clear again. This ensures you are just below the saturation point, which is optimal for forming pure crystals.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent (the same methanol/water ratio) to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Purity Assessment: Analyze the purity of the recrystallized product using GC, HPLC, or NMR and measure its melting point. Pure this compound is a white to off-white crystalline solid.[5]
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Solubility |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | White to off-white solid[5] | Soluble in methanol, dichloromethane, ethyl acetate[9] |
| 2-methyl-2-phenylpropanoic acid (Starting Material) | C₁₀H₁₂O₂ | 164.20 | Solid | Soluble in common organic solvents |
Purification Workflow & Logic
The following diagrams illustrate the decision-making process and the chemical principles behind the recommended purification strategy.
Caption: Decision workflow for purifying this compound.
Caption: Chemical principle of the acid-base extraction process.
Q5: Is column chromatography a viable option for this purification?
Answer: Yes, column chromatography can be used, but it presents challenges for carboxylic acids.
-
Normal Phase (Silica Gel): Carboxylic acids are highly polar and tend to streak or bind irreversibly to standard silica gel due to strong interactions with the acidic silanol groups on the silica surface.[10] If you must use silica gel, the eluent should be modified by adding a small percentage (0.5-1%) of a volatile acid, like acetic acid or trifluoroacetic acid (TFA), to keep your compound protonated and improve elution.[11]
-
Reversed-Phase (C18): Reversed-phase chromatography is often a better choice for purifying polar compounds like carboxylic acids.[12] A typical mobile phase would be a gradient of acetonitrile and water, often with 0.1% TFA added to both solvents to ensure sharp peaks.[12]
Recommendation: Chromatography should be considered a secondary option if high-purity material is required and recrystallization proves insufficient. It is generally more time-consuming and requires more solvent than extraction and recrystallization.
References
- 1. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. teledyneisco.com [teledyneisco.com]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1][2] We will delve into the root causes of frequent experimental pitfalls and provide validated troubleshooting strategies to enhance your yield, purity, and process efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low after purification?
Low isolated yields are often a consequence of a combination of factors, including incomplete reactions and losses during purification due to the presence of hard-to-remove impurities.
Root Cause Analysis:
-
Incomplete Bromination: The bromination of 2-methyl-2-phenylpropanoic acid may not proceed to completion, leaving a significant amount of starting material in your crude product.[3][4] The similar solubility profiles of the starting material and the product make their separation by crystallization challenging, leading to substantial product loss during attempts to achieve high purity.[4]
-
Formation of Isomeric Byproducts: A more significant issue is the non-selective nature of bromination in certain solvent systems.[3][4][5] The electrophilic substitution can occur at the ortho, meta, and para positions of the phenyl ring, leading to a mixture of isomers. The primary contaminants are 2-(3-bromophenyl)-2-methylpropanoic acid (meta isomer) and 2-(2-bromophenyl)-2-methylpropanoic acid (ortho isomer).[3][4] Extensive recrystallization is then required to isolate the desired para isomer, which drastically reduces the final yield.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Corrective Actions:
-
Reaction Monitoring: Before terminating the reaction, ensure the complete consumption of the starting material, 2-methyl-2-phenylpropanoic acid, using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3][4][5]
-
Stoichiometry Adjustment: For incomplete reactions, consider increasing the equivalents of bromine. Using at least one to two equivalents of bromine per equivalent of the starting material is often necessary for the reaction to go to completion.[4]
-
Adopt a Selective Bromination Protocol: To circumvent the issue of isomer formation, the most effective strategy is to change the reaction medium. Traditional methods using solvents like carbon tetrachloride with a catalyst are prone to producing a mixture of isomers.[3][4] A highly recommended alternative is the selective bromination in an aqueous medium, which has been shown to predominantly yield the desired this compound with high purity.[3][4][5]
Question 2: My final product is contaminated with ortho and meta isomers. How can I improve the regioselectivity of the bromination?
The formation of isomeric impurities is a classic problem in electrophilic aromatic substitution reactions. The directing effects of the substituent on the benzene ring and the reaction conditions play a crucial role in determining the product distribution.
Mechanistic Insight:
The 2-methylpropanoic acid group is an ortho-para directing group. However, under forcing conditions or with certain catalysts, the selectivity can be poor, leading to the formation of the meta isomer as well. The key to high selectivity is to use reaction conditions that favor the sterically less hindered and electronically favored para-substitution.
Caption: Formation of isomeric byproducts during bromination.
Recommended Protocol: Selective Aqueous Bromination
This method has been demonstrated to provide excellent selectivity for the para-isomer, minimizing the formation of ortho and meta byproducts.[3][4][5]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 2-methyl-2-phenylpropanoic acid and water.[3]
-
Reagent Addition: While stirring the suspension at ambient temperature, add bromine dropwise.
-
Reaction Progression: Heat the reaction mixture to 75-80°C and maintain stirring until GC analysis confirms the complete consumption of the starting material.[3][4]
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Extract the mixture with a suitable organic solvent like dichloromethane.[3][4]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[3][4]
-
Purification: The crude product, which should have a high percentage of the desired para-isomer, can be further purified by recrystallization from a solvent system like aqueous methanol or by suspending in a non-polar solvent like hexanes to remove residual impurities.[5]
Typical Impurity Profile Comparison:
| Method | Solvent | Typical Para Isomer Purity (Crude) | Typical Meta Isomer Impurity (Crude) | Reference |
| Traditional | Carbon Tetrachloride | 47-62% | 5-8% | [3][4] |
| Improved | Water | >94% | <6% | [3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when synthesizing this compound?
A: The primary safety concerns depend on the chosen synthetic route. Traditional methods may involve:
-
Carbon Tetrachloride: This is a toxic and environmentally harmful solvent that should be avoided.[3][4]
-
Sodium Hydride: Used in some multi-step syntheses, sodium hydride is highly flammable and reacts violently with water.[3][4][5]
-
Bromine: This is a corrosive and toxic substance that should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
The recommended aqueous bromination method mitigates some of these risks by avoiding hazardous organic solvents and highly reactive reagents.
Q2: Can I use a different starting material?
A: Yes, alternative synthetic routes exist, for example, starting from 4-bromophenylacetic acid.[3][4] However, these routes often involve multiple steps, such as esterification followed by methylation using reagents like methyl iodide and sodium hydride.[3][4] These multi-step syntheses can be more expensive and introduce additional complexities and potential for yield loss.[3][4][5]
Q3: How critical is the purity of the final product?
A: The purity of this compound is highly critical, especially when it is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like fexofenadine and bilastine.[1][3][4] Isomeric impurities, such as the meta-isomer, can be carried through subsequent reaction steps and result in impurities in the final API that are difficult to remove.[3][4] Therefore, minimizing these impurities at the intermediate stage is crucial for ensuring the quality and safety of the final drug product.
References
- 1. apicule.com [apicule.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
Degradation pathways of 2-(4-Bromophenyl)-2-methylpropanoic acid under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-Bromophenyl)-2-methylpropanoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols to support your experimental work. Please note that while direct research on the degradation of this specific compound is limited, the principles and guidance provided here are derived from extensive experience with structurally similar molecules, such as phenoxyalkanoic acids and other recalcitrant organic compounds.
Troubleshooting Guide
This section addresses common challenges encountered during the study of this compound degradation.
Question: My degradation rates are significantly lower than expected or highly variable between replicates. What are the potential causes and solutions?
Answer: Low or inconsistent degradation rates can stem from several factors. Let's break down the possibilities and how to address them:
-
For Photodegradation Studies:
-
Inadequate Light Source: Ensure your lamp's emission spectrum is appropriate for inducing photolysis. A UV lamp is generally more effective than a visible light source for this type of compound. Verify the lamp's age and intensity, as these can decrease over time.
-
Solution: Characterize your light source's output and intensity. Consider using a well-documented photochemical reactor setup.
-
Matrix Effects: The solvent or medium can interfere with light penetration or quench photo-excited states.
-
Solution: Run control experiments with the compound in a pure solvent (e.g., ultrapure water or acetonitrile) to establish a baseline degradation rate.
-
-
For Microbial Degradation Studies:
-
Non-acclimated Microbial Consortia: The microorganisms may require an adaptation period to produce the necessary enzymes for degradation.
-
Solution: Acclimate your microbial culture by gradually introducing the target compound in increasing concentrations over several days or weeks.
-
Sub-optimal Culture Conditions: pH, temperature, and nutrient availability are critical for microbial activity.
-
Solution: Optimize these parameters based on the specific microbial strains you are using. If using an environmental sample, maintain conditions that mimic its origin.
-
Toxicity of the Compound: High concentrations of this compound or its degradation byproducts may be toxic to the microorganisms.
-
Solution: Start with a lower concentration of the target compound and monitor microbial viability (e.g., through plate counts or respirometry).
-
Question: I am observing unexpected peaks in my chromatograms that I cannot identify. How can I approach the identification of these unknown degradation products?
Answer: The formation of unexpected byproducts is a common occurrence in degradation studies. A systematic approach is key to their identification:
-
Blank and Control Samples: Always run blank samples (matrix without the target compound) and control samples (target compound in the matrix without the degradation treatment) to rule out contaminants from your experimental setup.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying unknown compounds. The mass-to-charge ratio (m/z) and fragmentation patterns can provide significant structural information.
-
High-Resolution Mass Spectrometry (HRMS): For more precise identification, HRMS can provide the elemental composition of the unknown peaks, which greatly aids in elucidating their structures.
-
Literature Review of Similar Compounds: Research the degradation pathways of structurally related compounds like other brominated aromatic acids or phenoxypropanoic acids. This can provide clues about expected transformation products. For instance, the degradation of similar compounds often involves hydroxylation, debromination, or cleavage of the parent molecule.
Question: My analytical method for quantifying this compound is showing poor reproducibility. What are the likely culprits?
Answer: Poor analytical reproducibility can invalidate your results. Here are common areas to investigate:
-
Sample Preparation: Inconsistent extraction efficiency is a frequent source of error. Ensure your sample extraction protocol is robust and validated. This includes consistent solvent volumes, extraction times, and pH adjustments.
-
Instrumental Drift: The performance of your analytical instrument (e.g., HPLC, GC) can drift over time.
-
Solution: Run calibration standards at the beginning and end of your sample sequence to check for drift. An internal standard can also help to correct for variations in injection volume and detector response.
-
Matrix Interference: Components in your experimental matrix (e.g., salts from a buffer, organic matter from a microbial culture) can interfere with the analysis.
-
Solution: Perform a matrix effect study by spiking a known amount of your analyte into a blank matrix extract and comparing the response to a pure standard. If significant matrix effects are present, you may need to refine your sample cleanup procedure or adjust your chromatographic method.
Frequently Asked Questions (FAQs)
Question: What are the likely photodegradation pathways for this compound?
Answer: Based on the structure of this compound, photodegradation is expected to proceed through several potential pathways, primarily initiated by the absorption of UV light. Key hypothetical pathways include:
-
Homolytic Cleavage of the Carbon-Bromine Bond: This is often a primary pathway for brominated aromatic compounds, leading to the formation of a phenyl radical and a bromine radical. The phenyl radical can then undergo further reactions with water or oxygen.
-
Hydroxylation of the Aromatic Ring: The addition of hydroxyl radicals, formed from the photolysis of water or other precursors, to the aromatic ring can lead to the formation of hydroxylated derivatives.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under strong UV irradiation.
Question: What types of microorganisms might be capable of degrading this compound?
Answer: While specific strains have not been documented for this compound, bacteria and fungi that are known to degrade other halogenated aromatic compounds and phenoxyalkanoic acids are good candidates. These often include species from the genera Pseudomonas, Sphingomonas, Cupriavidus, and Alcaligenes.[1][2][3] These microorganisms possess enzymatic machinery, such as dioxygenases and hydrolases, that can initiate the breakdown of such molecules. The degradation of the herbicide 2,4-D, for example, involves the removal of the side chain by a dioxygenase, followed by hydroxylation and ring cleavage.[4]
Question: What are the key environmental factors that would influence the degradation rate of this compound in a natural setting?
Answer: In a natural environment, the degradation of this compound would be influenced by a combination of factors:
-
Sunlight (Photodegradation): The intensity and wavelength of sunlight reaching the contaminated area will be a primary driver of photodegradation. Water depth and turbidity can limit light penetration.
-
Microbial Population (Biodegradation): The presence of adapted microbial communities is crucial for biodegradation. The abundance and activity of these microorganisms will depend on soil or sediment type, organic matter content, and nutrient availability.
-
pH: The pH of the water or soil can affect the chemical stability of the compound and the activity of microbial enzymes.
-
Temperature: Both chemical and biological degradation processes are temperature-dependent, with higher temperatures generally leading to faster degradation rates within a certain range.
-
Presence of Other Chemicals: Other organic and inorganic compounds in the environment can either enhance degradation (e.g., by acting as photosensitizers) or inhibit it (e.g., by being toxic to microorganisms).
Experimental Protocols
Protocol 1: Standardized Photodegradation Assay
This protocol outlines a standardized method for assessing the photodegradation of this compound in an aqueous solution.
Materials:
-
This compound
-
Ultrapure water
-
Acetonitrile (HPLC grade)
-
Quartz tubes
-
Photochemical reactor with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer and stir bars
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare the working solution by spiking the stock solution into ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).
-
Transfer the working solution into quartz tubes. Include a stir bar in each tube.
-
Place the tubes in the photochemical reactor.
-
Run a "dark" control by wrapping one tube in aluminum foil to prevent light exposure.
-
Start the UV lamp and the magnetic stirrer.
-
At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.
-
Immediately analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound and identify any major degradation products.
Protocol 2: Microbial Degradation Screening Assay
This protocol provides a method for screening the ability of a microbial consortium (e.g., from activated sludge or contaminated soil) to degrade this compound.
Materials:
-
This compound
-
Microbial inoculum (e.g., activated sludge from a wastewater treatment plant)
-
Minimal salts medium
-
Sterile flasks
-
Shaking incubator
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
GC-MS or LC-MS system
Procedure:
-
Prepare a sterile minimal salts medium.
-
Prepare a stock solution of this compound.
-
In a sterile flask, combine the minimal salts medium, the microbial inoculum, and the target compound to a final concentration of (e.g., 50 mg/L).
-
Prepare a sterile control flask containing the medium and the target compound but no microbial inoculum.
-
Prepare a biotic control flask containing the medium and the inoculum but no target compound.
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 25-30 °C).
-
At regular intervals (e.g., 0, 1, 3, 7, 14 days), withdraw samples from each flask.
-
Prepare the samples for analysis. This may involve centrifugation or filtration to remove microbial biomass, followed by a cleanup step like SPE.
-
Analyze the samples by GC-MS or LC-MS to measure the concentration of the parent compound and identify potential metabolites.
Visualizations
Caption: Hypothetical photodegradation pathways.
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(4-Bromophenyl)-2-methylpropanoic Acid by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. This principle of purity extends to all starting materials and intermediates, as upstream impurities can have cascading effects on the final drug product's safety and efficacy. 2-(4-Bromophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular integrity is crucial, as even minor impurities, such as positional isomers, can lead to the formation of difficult-to-remove related compounds in the final API, potentially altering its pharmacological and toxicological profile.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the rationale behind method development, present a robust HPLC protocol, and compare its performance against alternative analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus is on building a self-validating system of analysis, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]
Understanding the Analyte: this compound
Before developing a purity method, it is essential to understand the physicochemical properties of the target molecule.
Structure:
-
Appearance: Off-white to cream-colored crystalline powder.[12]
-
Solubility: Soluble in organic solvents like methanol and dichloromethane, with limited solubility in water.[13][14]
-
Key Functional Groups: Carboxylic acid and a brominated aromatic ring. The carboxylic acid group imparts acidic properties, while the phenyl ring contains a chromophore suitable for UV detection.
Potential Impurities: The synthesis of this compound often involves the bromination of 2-methyl-2-phenylpropanoic acid. This reaction can lead to the formation of positional isomers, which are the most critical impurities to monitor.[2][8][9]
-
Process-Related Impurities:
-
2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer)
-
2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer)
-
Unreacted 2-methyl-2-phenylpropanoic acid (starting material)
-
An effective analytical method must be able to resolve the main compound from these closely related structures.
Part 1: The Premier Choice: Reversed-Phase HPLC
For a non-volatile, polar compound containing a UV chromophore like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its high resolution, sensitivity, and adaptability make it superior to other techniques for routine quality control.
Why RP-HPLC is the Optimal Approach:
-
Versatility and Selectivity: RP-HPLC offers a wide array of stationary phases (most commonly C18) and mobile phase compositions, allowing for fine-tuning of selectivity to resolve closely related isomers.[4]
-
Ambient Temperature Analysis: Unlike GC, HPLC operates at or near room temperature, preventing the degradation of thermally sensitive compounds.
-
Direct Analysis: The compound's solubility in common HPLC solvents like acetonitrile and methanol allows for direct analysis without the need for derivatization, a step often required in GC to increase volatility.[4] This simplifies sample preparation and reduces potential sources of error.
-
Established Regulatory Acceptance: HPLC is a well-established and universally accepted technique by regulatory bodies for the release and stability testing of pharmaceuticals.[7]
Optimized HPLC Method Protocol
This protocol is designed to provide excellent resolution between the main peak and its potential isomeric impurities, ensuring a robust and reliable purity assessment. The choices made are grounded in established chromatographic principles and adherence to regulatory guidelines.[1][8]
| Parameter | Optimized Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent hydrophobic retention for the aromatic ring. The longer length (250 mm) enhances resolution, which is critical for separating isomers. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v) | Acetonitrile is a common organic modifier with good UV transparency. The addition of 0.1% phosphoric acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention. The 60:40 ratio provides optimal elution and separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable runtime. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 225 nm | The bromophenyl group has a strong UV absorbance. 225 nm is chosen to provide high sensitivity for both the main compound and its potential impurities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 20 minutes | Sufficient time to allow for the elution of the main peak and any later-eluting impurities. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by the injection solvent. |
Experimental Workflow: A Step-by-Step Guide
Caption: A streamlined workflow for HPLC purity analysis.
System Suitability: Before sample analysis, a system suitability solution (containing the main compound and a small amount of a known impurity, if available) must be injected. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>.[1][4][8]
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Resolution (between the main peak and closest impurity): ≥ 2.0
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%
Part 2: Comparative Analysis with Alternative Techniques
While HPLC is the recommended primary method, a comprehensive guide should evaluate other available technologies. Here, we compare our HPLC method with Gas Chromatography (GC) and Quantitative NMR (qNMR).
Alternative 1: Gas Chromatography (GC)
GC is a powerful separation technique, but for this compound, it presents several challenges.
GC Method Insights: Patent literature indicates that GC has been used to assess the purity of this compound, particularly to quantify isomeric impurities.[2][8][9] A typical analysis might involve a high-temperature capillary column and a Flame Ionization Detector (FID).
Comparative Analysis: HPLC vs. GC
| Parameter | HPLC | Gas Chromatography (GC) |
| Volatility Requirement | Not required. Ideal for non-volatile solids. | High volatility required. May necessitate high inlet temperatures. |
| Thermal Stability | Analysis at ambient temperature, low risk of degradation. | High temperatures can cause decarboxylation of the carboxylic acid. |
| Derivatization | Not necessary. Direct analysis is possible. | Often required to convert the polar carboxylic acid into a more volatile ester (e.g., by silylation), adding complexity and potential for error.[4] |
| Sensitivity | High, especially with UV detection due to the chromophore. | High with FID, but FID is a universal detector and less selective than UV. |
| Impurity Detection | Excellent for resolving positional isomers. | Can also resolve isomers, as demonstrated in patent literature.[2][8] |
| Ease of Use | Simpler sample preparation, more straightforward operation. | More complex due to derivatization and high-temperature requirements. |
Verdict: While GC can be used and has been shown to separate the key isomeric impurities, the need for derivatization and the risk of thermal degradation make it a less robust and more complex method than HPLC for routine quality control of this specific compound.[3][4] HPLC provides a more direct, reliable, and safer analytical approach.
Alternative 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that can determine purity without the need for a reference standard of the analyte itself.
How qNMR Works: By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. The purity is then calculated based on the weighed amount of the sample.
Comparative Analysis: HPLC vs. qNMR
| Parameter | HPLC | Quantitative NMR (qNMR) |
| Reference Standard | Requires a highly purified reference standard of the analyte. | Requires a certified internal standard (e.g., maleic acid), but not of the analyte itself.[15] |
| Quantification | Relative quantification (area percent). | Absolute quantification (purity by mass). Provides a direct measure of purity. |
| Structural Information | Provides retention time, but no structural information. | Provides detailed structural information, which can help in identifying unknown impurities. |
| Speed | Longer run times per sample (e.g., 20 minutes). | Faster acquisition times per sample (a few minutes). |
| Sensitivity | Very high (ppm to ppb levels). | Lower sensitivity (typically requires mg quantities). Not suitable for trace impurity analysis. |
| Equipment Cost | Relatively lower cost and widely available. | High initial investment and requires specialized expertise. |
Verdict: qNMR is an excellent tool for the certification of reference standards and for providing an orthogonal, absolute measure of purity.[16][17] However, its lower sensitivity makes it unsuitable for detecting and quantifying trace-level impurities. For routine quality control where the primary goal is to detect and quantify all impurities relative to the main peak, HPLC remains the more practical and sensitive technique.
Caption: Logic for selecting the optimal analytical method.
Conclusion and Recommendations
For the routine purity validation of this compound, Reversed-Phase HPLC is the unequivocally superior method. It provides the best combination of selectivity, sensitivity, and robustness for resolving the main component from its critical process-related impurities without the need for derivatization or exposure to high temperatures.
-
Primary QC Method: The detailed RP-HPLC method presented in this guide should be used for release testing and stability studies. The method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][5][6][7]
-
Orthogonal Method: Quantitative NMR can be employed as an excellent orthogonal method for the initial certification of reference standards or for investigating out-of-specfication results.
-
Limited Use Case for GC: Gas Chromatography should be avoided for routine analysis due to its inherent complexities and risks for this analyte. It may have a limited role in specific method development or troubleshooting scenarios where derivatization is intentionally employed to analyze volatile degradation products.
By implementing this structured and well-justified analytical approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. 32454-35-6|this compound|BLD Pharm [bldpharm.com]
- 2. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound >98.0%(HPLC) 32454-35-6 | Chempure [chempure.in]
- 8. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 9. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 10. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 12. mdpi.com [mdpi.com]
- 13. 5.imimg.com [5.imimg.com]
- 14. govst.edu [govst.edu]
- 15. Quantitative NMR spectroscopy--applications in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Impurities in 2-(4-Bromophenyl)-2-methylpropanoic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey to a pure API begins long before the final synthesis, with stringent control over its precursors and key intermediates. One such critical intermediate is 2-(4-Bromophenyl)-2-methylpropanoic acid, a foundational building block in the synthesis of widely used antihistamines like Fexofenadine and Bilastine[1][2].
The synthetic route to this intermediate, typically involving the bromination of 2-methyl-2-phenylpropanoic acid, is often imperfect. The non-selective nature of electrophilic aromatic substitution can lead to the formation of structurally similar impurities, primarily positional isomers, which can be challenging to separate and may carry forward into the final API[3][4][5]. These impurities can potentially alter the pharmacological or toxicological profile of the drug product, making their identification, quantification, and control a regulatory and scientific imperative.
This guide provides a comparative analysis of various spectroscopic and chromatographic techniques for the robust analysis of common impurities in this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile
The primary impurities of concern originating from the synthesis of this compound are typically:
-
Positional Isomers:
-
Unreacted Starting Material:
The similar physicochemical properties of these isomers to the desired para-substituted product make their removal by simple crystallization difficult, necessitating highly selective analytical methods to ensure the purity of the intermediate[4][5].
A Comparative Guide to Analytical Methodologies
The selection of an analytical technique is a strategic decision dictated by the specific goal, whether it is routine quality control, initial identification of unknowns, or definitive structural elucidation. Here, we compare the workhorse techniques used in pharmaceutical analysis.
Gas Chromatography (GC): A Powerful Tool for Volatiles
Gas Chromatography is frequently cited in process chemistry literature for monitoring the consumption of starting materials and the formation of products during the synthesis of this compound[3][5][6].
Causality of Method Choice: GC offers unparalleled resolution for volatile compounds. However, carboxylic acids like our target molecule have low volatility and a tendency to adsorb onto the column, leading to poor peak shape and inaccurate quantification. To overcome this, a derivatization step, typically esterification (e.g., to a methyl ester), is employed to increase volatility and thermal stability, making the analytes amenable to GC analysis[4].
Experimental Protocol: GC-FID for Quantitative Analysis
-
Derivatization: Accurately weigh ~10 mg of the sample into a vial. Add 1 mL of 2% H₂SO₄ in methanol. Cap the vial tightly and heat at 65°C for 2 hours to convert the carboxylic acids to their corresponding methyl esters. Cool to room temperature.
-
Sample Preparation: Quench the reaction with 1 mL of saturated sodium bicarbonate solution. Extract the esters with 1 mL of a suitable solvent like dichloromethane or ethyl acetate. Use the organic layer for injection.
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/Splitless, 250°C.
-
Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: The different isomers, now as methyl esters, will separate based on their boiling points and interaction with the stationary phase, allowing for their quantification.
Performance Characteristics:
| Feature | Gas Chromatography (GC-FID) |
| Selectivity for Isomers | Excellent, especially with high-resolution capillary columns. |
| Sensitivity | High (ng to pg level). |
| Quantitative Accuracy | Excellent with proper calibration. |
| Requirement for Derivatization | Mandatory. This adds time and a potential source of error. |
| Information Provided | Retention time and quantitative data. No structural information. |
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is the cornerstone of pharmaceutical quality control due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds without the need for derivatization[7].
Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is the logical choice for separating the target acid from its impurities. The separation is driven by the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. The subtle differences in polarity between the para, meta, and ortho isomers are sufficient to achieve baseline separation with a well-developed method. A UV detector is ideal as the phenyl ring provides a strong chromophore.
Experimental Protocol: RP-HPLC-UV for Purity Testing
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of acetonitrile and a low pH phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid)[8]. The low pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Analysis: The unreacted starting material, being more polar (lacking the bromine atom), will typically elute first, followed by the isomeric impurities and the main compound.
Performance Characteristics:
| Feature | High-Performance Liquid Chromatography (HPLC-UV) |
| Selectivity for Isomers | Very good; can be optimized by adjusting mobile phase composition, pH, and column type. |
| Sensitivity | Good (µg to ng level). |
| Quantitative Accuracy | Excellent; the industry standard for purity assays. |
| Requirement for Derivatization | Not required. |
| Information Provided | Retention time and quantitative data. Limited structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While chromatography is excellent for separation and quantification, NMR is unparalleled for unambiguous structure elucidation. It provides definitive proof of the identity and structure of the main compound and its impurities.
Causality of Method Choice: NMR spectroscopy differentiates molecules based on the unique electronic environment of each nucleus (¹H, ¹³C). For this compound and its isomers, the substitution pattern on the aromatic ring creates highly diagnostic splitting patterns and chemical shifts in the ¹H NMR spectrum.
¹H NMR Analysis:
-
This compound (para): The aromatic region will show a characteristic AA'BB' system, which often appears as two distinct doublets, due to the symmetry of the molecule.
-
2-(3-Bromophenyl)-2-methylpropanoic acid (meta): The aromatic region will be more complex, showing four distinct signals with different splitting patterns (e.g., a singlet, a triplet, and two doublets or variations thereof).
-
2-(2-Bromophenyl)-2-methylpropanoic acid (ortho): This isomer will also display four unique signals in the aromatic region, with chemical shifts and coupling constants distinct from the meta-isomer due to the proximity of the bulky substituents.
-
Shared Signals: All compounds will exhibit a singlet for the two equivalent methyl groups (C(CH₃)₂) and a broad singlet for the carboxylic acid proton (-COOH).
¹³C NMR Analysis: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can confirm the substitution pattern. The para-isomer will show four aromatic carbon signals due to symmetry, while the ortho and meta isomers will each show six distinct aromatic carbon signals[10].
Performance Characteristics:
| Feature | Nuclear Magnetic Resonance (NMR) |
| Selectivity for Isomers | Unambiguous. Provides definitive structural identification. |
| Sensitivity | Lower than chromatographic methods. Not ideal for trace analysis (<0.1%). |
| Quantitative Accuracy | Excellent (qNMR), but requires careful experimental setup and reference standards. |
| Requirement for Derivatization | Not required. |
| Information Provided | Detailed and definitive structural information. |
Mass Spectrometry (MS): The Ultimate Detector
Mass Spectrometry, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is the most powerful technique for impurity identification.
Causality of Method Choice: MS provides molecular weight information with high accuracy and sensitivity[11]. While MS alone cannot differentiate the positional isomers (as they have the same molecular weight, 243.10 g/mol for the protonated molecule)[12], coupling it with HPLC or GC leverages the separation power of chromatography and the detection power of MS. An unknown peak in an HPLC chromatogram can be instantly analyzed by the mass spectrometer to determine its molecular weight, providing the first crucial clue to its identity.
Experimental Protocol: LC-MS for Impurity Identification
-
LC Separation: Use the HPLC method described above. The column eluent is directed into the MS source instead of the UV detector.
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, detecting the deprotonated molecule [M-H]⁻ at m/z 241.9.
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap can provide an exact mass measurement, allowing for the determination of the elemental formula and confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
-
Analysis: As peaks elute from the HPLC, the MS provides a mass spectrum for each one. This confirms if a chromatographic peak has the expected molecular weight of an isomeric impurity or a different mass corresponding to another byproduct.
Summary of Techniques & Recommended Workflow
The choice of technique is mission-dependent. A multi-pronged approach is often the most effective strategy in a drug development setting.
| Parameter | GC-FID | HPLC-UV | NMR | LC-MS |
| Primary Use | Routine QC, Process Monitoring | Purity Testing, Quantification | Structure Elucidation | Impurity Identification |
| Selectivity (Isomers) | Excellent | Very Good | Unambiguous | Poor (alone), Excellent (coupled) |
| Sensitivity | High | Good | Low | Very High |
| Quantitative Accuracy | Excellent | Excellent | Good (qNMR) | Good (with standards) |
| Derivatization | Required | No | No | No |
| Structural Info | None | Limited | Definitive | Molecular Weight & Formula |
A Self-Validating Workflow for Impurity Analysis
A robust, self-validating system ensures that impurities are not only detected but also correctly identified and quantified.
Caption: A logical workflow for the detection, identification, and control of impurities.
This structured approach ensures that routine quality control is efficient (using HPLC or GC) while providing a clear, scientifically-grounded path for investigating and identifying any new or unexpected impurities using the powerful combination of LC-MS and NMR. This ensures the continued safety and quality of the this compound intermediate and, ultimately, the final drug product.
References
- 1. apicule.com [apicule.com]
- 2. 2-(4-Bromophenyl)-2-Methylpropanic Acid Manufacturer,2-(4-Bromophenyl)-2-Methylpropanic Acid Supplier,Hyderabad,India [triumphinterchem.in]
- 3. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 6. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound >98.0%(HPLC) 5g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]
- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 2-(4-Bromophenyl)-2-methylpropanoic acid
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals. Grounded in the principles of inter-laboratory validation, this document offers a comprehensive framework for researchers, analytical scientists, and quality control professionals to select and implement robust and reliable analytical procedures. The methodologies and validation parameters discussed herein are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3][4]
Introduction: The Imperative for Validated Analytical Methods
In pharmaceutical development and manufacturing, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This compound is a critical building block whose quality directly impacts the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess its quality must be rigorously validated to ensure they are fit for their intended purpose.[4][5]
Inter-laboratory validation, also known as a round-robin study, is the ultimate testament to a method's robustness and reproducibility.[6] By subjecting an analytical method to the rigors of different laboratories, equipment, and analysts, we can gain a comprehensive understanding of its performance and limitations. This guide presents a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), through the lens of a hypothetical inter-laboratory validation study for this compound.
Designing the Inter-laboratory Study: A Blueprint for Reliability
The design of an inter-laboratory study is critical to obtaining meaningful and statistically sound results. The following workflow outlines the key stages of our hypothetical validation study for this compound.
Caption: Inter-laboratory validation workflow.
The primary objective of this study is to compare the performance of an HPLC-UV method and a GC-MS method for the quantification of this compound in a bulk drug substance. The study will assess key validation parameters as defined by the ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8]
Comparative Analytical Methodologies
This section provides detailed experimental protocols for the two analytical methods under evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is proposed. The carboxylic acid moiety allows for good retention on a C18 stationary phase, and the aromatic ring provides a strong chromophore for UV detection.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient is optimized to ensure good separation of the main peak from any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the bulk drug substance in the same diluent to a target concentration of 100 µg/mL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance. Here, we propose an esterification derivatization followed by GC-MS analysis. This approach is supported by patent literature where GC is used for purity analysis of this compound.[9][10][11]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Derivatization Procedure:
-
To 1 mg of the sample or standard, add 500 µL of methanol and 50 µL of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 30 minutes to form the methyl ester.
-
Cool, neutralize with a saturated sodium bicarbonate solution, and extract the methyl ester with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a final volume of 1 mL with ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Performance Characteristics: A Head-to-Head Comparison
The following tables summarize the hypothetical data from our inter-laboratory validation study, comparing the performance of the HPLC-UV and GC-MS methods across key validation parameters.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R2)) |
| Range (µg/mL) | 1 - 200 | 0.5 - 150 | Demonstrated linearity, accuracy, and precision |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept (% of 100% response) | 0.8% | 1.2% | ≤ 2% |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) | Acceptance Criteria (ICH Q2(R2)) |
| 80% | 99.5 ± 0.8% | 98.9 ± 1.5% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.5% | 100.5 ± 1.2% | 98.0 - 102.0% |
| 120% | 100.8 ± 0.6% | 101.2 ± 1.8% | 98.0 - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Precision Type | HPLC-UV (% RSD) | GC-MS (% RSD) | Acceptance Criteria (ICH Q2(R2)) |
| Repeatability (n=6) | 0.7% | 1.3% | ≤ 2% |
| Intermediate Precision (inter-day, inter-analyst) | 1.2% | 2.1% | ≤ 3% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.3 | 0.15 |
| LOQ | 1.0 | 0.5 |
Discussion and Recommendations
The results of our hypothetical inter-laboratory validation study demonstrate that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound. However, they exhibit different strengths and weaknesses that should be considered when selecting a method for a specific application.
The HPLC-UV method demonstrates excellent linearity, accuracy, and precision, with a slightly wider linear range. The sample preparation is straightforward, avoiding the need for derivatization. This makes it a more efficient method for routine quality control testing where high throughput is often required.
The GC-MS method , while also providing acceptable performance, shows slightly lower precision, likely due to the additional derivatization step. However, its major advantage lies in its superior sensitivity (lower LOD and LOQ) and the high degree of specificity afforded by mass spectrometric detection. The mass spectrum provides an additional layer of confirmation of the analyte's identity, which is particularly valuable in impurity profiling and stability studies.
Recommendations:
-
For routine quality control and release testing of bulk this compound, the HPLC-UV method is recommended due to its simplicity, speed, and excellent precision.
-
For applications requiring higher sensitivity , such as the analysis of low-level impurities or trace amounts of the compound in complex matrices, the GC-MS method is the preferred choice. Its specificity also makes it a valuable tool for confirmatory analysis.
Conclusion
The inter-laboratory validation of analytical methods is a critical exercise in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comprehensive comparison of HPLC-UV and GC-MS methods for the analysis of this compound, grounded in the principles of the ICH Q2(R2) guidelines. By understanding the relative strengths and weaknesses of each technique, researchers and analytical scientists can make informed decisions to select the most appropriate method for their specific needs, ultimately contributing to the development of safe and effective medicines.
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pfigueiredo.org [pfigueiredo.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 11. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
Comparative study of different synthetic routes to 2-(4-Bromophenyl)-2-methylpropanoic acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. 2-(4-Bromophenyl)-2-methylpropanoic acid is a critical building block, notably in the synthesis of the non-sedating antihistamine, fexofenadine. The purity of this intermediate, particularly its isomeric composition, directly impacts the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering insights into the practical advantages and disadvantages of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound has been approached from several distinct chemical pathways. The ideal route for industrial-scale production must balance factors such as yield, purity, cost of raw materials, safety, and environmental impact. This guide will focus on three main strategies:
-
Direct Electrophilic Bromination: A direct approach involving the bromination of a readily available precursor.
-
Multi-step Synthesis from Arylacetic Acid Precursors: A convergent route that builds the molecule through a series of sequential reactions.
-
Grignard-based Carboxylation: A method that constructs the carboxylic acid moiety from an organometallic intermediate.
A thorough understanding of these routes is essential for selecting the most appropriate method for a given application, whether for small-scale laboratory research or large-scale manufacturing.
Comparative Analysis of Synthetic Routes
The choice of synthetic route has significant implications for the overall efficiency and cost-effectiveness of producing this compound. The following table provides a high-level comparison of the key metrics for the discussed synthetic pathways.
| Parameter | Route 1: Direct Bromination | Route 2: Multi-step from Arylacetic Acid | Route 3: Grignard-based Carboxylation |
| Starting Material | 2-Methyl-2-phenylpropanoic acid | 4-Bromophenylacetic acid | 4-Methylstyrene |
| Key Reagents | Bromine, Water | Methyl iodide, Sodium hydride, THF | Magnesium, Carbon dioxide |
| Typical Yield | 74-81%[1][3] | Variable, multi-step losses | High potential, >85% over two steps[4] |
| Purity Profile | Good, with potential for meta- and ortho-isomers[1][3] | Generally good | Good |
| Scalability | High | Moderate, due to hazardous reagents | High |
| Cost-Effectiveness | High, due to fewer steps and cheaper reagents | Low, due to expensive reagents[1][3] | Moderate to High |
| Safety Concerns | Handling of bromine | Use of highly flammable sodium hydride and toxic methyl iodide[1][3] | Handling of Grignard reagents |
| Environmental Impact | Aqueous medium is favorable, but bromine requires careful handling | Use of hazardous solvents like THF[1][3] | Generally moderate |
Route 1: Direct Electrophilic Bromination of 2-Methyl-2-phenylpropanoic acid
This method is one of the most direct and industrially applied routes for the synthesis of this compound.[1][2] It relies on the electrophilic aromatic substitution of 2-methyl-2-phenylpropanoic acid with bromine. The key to this process is achieving high selectivity for the para-isomer, as the presence of meta- and ortho-isomers can complicate purification and impact the quality of downstream products like fexofenadine.[1][2]
Mechanistic Considerations
The carboxylic acid group is a deactivating, meta-directing group. However, in this substrate, the steric hindrance from the bulky gem-dimethyl group adjacent to the phenyl ring, along with the electronic effects, favors the substitution at the para-position. The reaction is typically carried out in an aqueous medium, which is a significant advantage over older methods that utilized hazardous solvents like carbon tetrachloride.[1][3]
Experimental Protocol:
A detailed experimental procedure for this route is provided below, based on established literature.[1][3]
Materials:
-
2-Methyl-2-phenylpropanoic acid
-
Bromine
-
Water
-
Dichloromethane
-
Hexanes
-
Anhydrous sodium sulfate
-
5N Hydrochloric acid
Procedure:
-
A suspension of 2-methyl-2-phenylpropanoic acid in water is prepared in a three-necked round-bottom flask at ambient temperature.
-
Bromine is added dropwise to the suspension.
-
The reaction mixture is heated to 75-80 °C and stirred until the starting material is consumed, as monitored by gas chromatography (GC).
-
After cooling to ambient temperature, the product is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting solid is suspended in hexanes and filtered to yield the crude product.
-
Recrystallization from a suitable solvent system, such as aqueous methanol, can be performed to improve purity.[3]
Process Flow Diagram:
Caption: Workflow for Direct Bromination.
Route 2: Multi-step Synthesis from 4-Bromophenylacetic Acid
This synthetic pathway involves the methylation of a 4-bromophenylacetic acid derivative. While it can produce the desired product, it is generally considered less suitable for industrial applications due to several drawbacks.[1][3]
Causality Behind Experimental Choices
The core of this route is the α-methylation of the ester of 4-bromophenylacetic acid. The use of a strong, non-nucleophilic base like sodium hydride is necessary to deprotonate the weakly acidic α-carbon. Methyl iodide serves as the electrophile for the subsequent alkylation. Tetrahydrofuran (THF) is a common solvent for such reactions due to its ability to solvate the intermediate ions. However, the combination of sodium hydride, methyl iodide, and THF presents significant safety and cost challenges on a large scale.[1][2][3]
Identified Disadvantages:
-
Multi-step Process: The preparation of the starting material, 4-bromophenylacetic acid, can itself be a multi-step synthesis.[1][2]
-
Hazardous Reagents: Sodium hydride is highly flammable, and methyl iodide is toxic and a known carcinogen.[1][3]
-
Expensive Materials: Both methyl iodide and anhydrous THF are costly, making the process less economically viable for bulk production.[1][3]
-
Exothermic Reaction: The methylation reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[3]
Logical Relationship Diagram:
Caption: Multi-step Synthesis from Arylacetic Acid.
Route 3: Grignard-based Carboxylation from 4-Methylstyrene
This approach offers an alternative that avoids some of the hazardous reagents of Route 2 and can be cost-effective. It begins with the more readily available 4-methylstyrene.
Synthetic Strategy
The synthesis initiates with the conversion of 4-methylstyrene to a suitable precursor for a Grignard reaction. This is followed by the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (carboxylation) to introduce the carboxylic acid group. A final bromination step on the methyl group of the aromatic ring would be required to yield a related compound, 2-(4-bromomethyl)phenylpropionic acid, which would then need to be converted to the target molecule. A more direct approach involves forming a Grignard reagent from a brominated toluene derivative, followed by reaction with a suitable electrophile to introduce the propanoic acid moiety. A patent describes a route starting from 4-methylstyrene, which is converted to a halo-intermediate, followed by a Grignard reaction and carboxylation to yield 2-(4-methylphenyl)propanoic acid, which is then brominated.[4]
Experimental Protocol Outline:
While a complete, detailed protocol for the entire sequence to the final product is not fully elucidated in a single source, the key transformations are well-established reactions.
Step 1: Halogenation of 4-Methylstyrene
-
4-Methylstyrene is reacted with a hydrogen halide (e.g., HBr) to form 1-bromo-1-(4-methylphenyl)ethane.
Step 2: Grignard Reaction and Carboxylation
-
The bromoalkane from the previous step is reacted with magnesium metal in an ether solvent to form the Grignard reagent.
-
This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt.
-
Acidic workup yields 2-(4-methylphenyl)propanoic acid.
Step 3: Bromination
-
The final step would involve the bromination of the aromatic ring of 2-(4-methylphenyl)propanoic acid. This step is analogous to Route 1, but with a different starting material.
Conceptual Workflow:
Caption: Grignard-based Synthesis Pathway.
Conclusion and Recommendations
Based on the available data, the Direct Electrophilic Bromination (Route 1) presents the most industrially viable and efficient method for the synthesis of this compound. Its advantages include a single-step transformation from a readily available precursor, the use of a relatively safe and environmentally friendly aqueous medium, and high yields of the desired product. While the formation of isomers is a potential issue, this can be minimized through careful control of reaction conditions and purification.
The Multi-step Synthesis from 4-Bromophenylacetic Acid (Route 2) is fraught with challenges that make it unsuitable for large-scale production, primarily due to the use of hazardous and expensive reagents.
The Grignard-based Carboxylation (Route 3) is a chemically elegant approach with the potential for high yields. However, it is a multi-step process that requires careful handling of organometallic intermediates. While it may be a suitable alternative in certain contexts, the directness of Route 1 makes the latter more appealing from a process chemistry perspective.
For research and development professionals, the choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available resources, and purity specifications. However, for the large-scale, cost-effective production of high-purity this compound, the direct bromination in an aqueous medium stands out as the superior methodology.
References
- 1. US20120309973A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
A Comparative Guide to the Biological Efficacy of 2-(4-Bromophenyl)-2-methylpropanoic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological efficacy of 2-(4-Bromophenyl)-2-methylpropanoic acid and its potential derivatives. We will explore the parent compound's characteristics and delve into the rationale and methodologies for evaluating its derivatives, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) within related compound classes.
Introduction: The Therapeutic Potential of Arylpropanoic Acids
This compound is a member of the arylpropanoic acid class of compounds. This class is well-represented in pharmaceuticals, most notably by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structural motif of an aryl group connected to a propanoic acid moiety is central to this activity.
Furthermore, the structural similarity of this compound to fibrates, a class of lipid-lowering drugs, suggests another avenue of biological activity. Fibrates act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that play a pivotal role in regulating lipid and glucose metabolism. This dual potential for COX inhibition and PPAR agonism makes this compound and its derivatives intriguing candidates for further investigation in the realms of inflammation and metabolic disorders.
The Parent Compound: this compound
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁BrO₂
-
Molecular Weight: 243.10 g/mol
-
Key Features: The molecule possesses a central propanoic acid group, a phenyl ring substituted with a bromine atom at the para position, and two methyl groups at the alpha-carbon. The carboxylic acid group is a critical functional group, often essential for the biological activity of arylpropanoic acids. The bromine atom can influence the compound's lipophilicity and electronic properties, potentially affecting its binding to biological targets.
This compound is a known intermediate in the synthesis of several pharmaceuticals, including the antihistamines fexofenadine and bilastine[1][2]. Its own biological activity profile, however, is not extensively documented in publicly available literature, necessitating a predictive and comparative approach based on its structural class.
Rationale for Derivatization
The synthesis of derivatives from a parent compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological properties. For this compound, key objectives for creating derivatives would include:
-
Enhancing Potency and Selectivity: Modifications to the core structure can improve binding affinity and selectivity for specific biological targets, such as COX-2 over COX-1 to reduce gastrointestinal side effects, or for a particular PPAR subtype (α, γ, or δ).
-
Improving Pharmacokinetic Profile (ADME): Derivatization, particularly of the carboxylic acid group to form esters or amides, can alter absorption, distribution, metabolism, and excretion properties. For instance, ester derivatives can act as prodrugs, which are inactive until metabolized in the body to release the active carboxylic acid, potentially improving oral bioavailability and reducing gastric irritation.
-
Modulating Mechanism of Action: While the parent acid might exhibit a certain biological activity, its derivatives could have a modified or even a completely different mechanism of action.
Comparative Biological Efficacy: A Predictive Analysis
In the absence of direct comparative experimental data for this compound and its derivatives, we can construct a logical framework for their potential biological activities based on the well-established SAR of related compounds.
Potential as Anti-inflammatory Agents (COX Inhibition)
Arylpropanoic acids are classic COX inhibitors. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes.
-
Parent Compound: The free carboxylic acid of the parent compound makes it a prime candidate for COX inhibition.
-
Ester and Amide Derivatives: Studies on other arylpropanoic acids have shown that converting the carboxylic acid to an ester or amide can reduce or abolish direct COX inhibitory activity in vitro. However, ester derivatives can function as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. Amide derivatives are generally more stable and may exhibit different biological activities altogether or have significantly reduced anti-inflammatory effects. One review notes that replacement of the carboxyl group in arylpropanoic acids with esters or amides often leads to lower anti-inflammatory activity[3].
Potential as Metabolic Modulators (PPAR Agonism)
The structural resemblance to fibrates, which contain an aryloxy-isobutyric acid framework, suggests that derivatives of this compound could be designed to target PPARs. The general structure of a fibrate includes an acidic head, a linker, and a hydrophobic tail.
-
Parent Compound: The parent acid itself may possess some PPAR agonist activity, although this is not documented.
-
Derivatives: By modifying the structure to more closely mimic known PPAR agonists, the potency and selectivity could be enhanced. For example, creating ether linkages and modifying the aryl ring substituents are common strategies in the development of potent PPAR agonists[4][5]. A review on clofibrate highlights the importance of the aryloxy-isobutyric acid framework for PPARα activation.
Hypothetical Comparative Data
The following table illustrates the type of data that would be generated from a comparative study of this compound and its hypothetical ester and amide derivatives.
| Compound | Target | Assay | Result (Hypothetical) | Interpretation |
| Parent Acid | COX-2 | In vitro Inhibition | IC₅₀ = 5 µM | Moderate COX-2 inhibitor, potential anti-inflammatory activity. |
| PPARα | In vitro Transactivation | EC₅₀ = 15 µM | Weak PPARα agonist activity. | |
| PPARγ | In vitro Transactivation | EC₅₀ > 50 µM | Negligible PPARγ agonist activity. | |
| Ethyl Ester Derivative | COX-2 | In vitro Inhibition | IC₅₀ > 100 µM | Inactive in vitro, potential for in vivo activity as a prodrug. |
| PPARα | In vitro Transactivation | EC₅₀ = 10 µM | Slightly more potent PPARα agonist than the parent acid. | |
| PPARγ | In vitro Transactivation | EC₅₀ > 50 µM | Negligible PPARγ agonist activity. | |
| N-propyl Amide Derivative | COX-2 | In vitro Inhibition | IC₅₀ > 100 µM | Inactive, likely not a prodrug due to amide stability. |
| PPARα | In vitro Transactivation | EC₅₀ = 25 µM | Weaker PPARα agonist than the parent acid. | |
| PPARγ | In vitro Transactivation | EC₅₀ > 50 µM | Negligible PPARγ agonist activity. |
Experimental Protocols
To empirically determine the biological efficacy of these compounds, the following detailed experimental protocols are recommended.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay measures the fluorescence generated by an intermediate product of the COX-catalyzed reaction. A decrease in fluorescence in the presence of a test compound indicates inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the parent compound and its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.
-
Reaction Setup: In a 96-well white opaque plate, add the following to each well:
-
Test Wells: 10 µL of diluted test compound.
-
Enzyme Control Wells: 10 µL of assay buffer.
-
Inhibitor Control Wells: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Enzyme Addition: Add 80 µL of a reaction mix containing COX assay buffer, COX probe, and COX cofactor to all wells.
-
Enzyme Incubation: Add 10 µL of human recombinant COX-2 enzyme to the test and control wells. Incubate for 10 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus compound concentration.
Caption: Workflow for the in vitro COX-2 inhibition assay.
In Vitro PPARα/γ Transactivation Assay (Luciferase Reporter)
This cell-based assay measures the ability of a compound to activate PPARα or PPARγ, leading to the expression of a reporter gene (luciferase).
Principle: Cells are engineered to express a PPAR subtype's ligand-binding domain fused to a DNA-binding domain. Upon ligand binding, this fusion protein activates the transcription of a luciferase reporter gene. The amount of light produced by luciferase is proportional to the level of PPAR activation.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the PPARα or PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a known PPAR agonist (e.g., bezafibrate for PPARα, rosiglitazone for PPARγ).
-
Incubation: Incubate the cells for another 24 hours to allow for compound-induced gene expression.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as "fold activation" relative to the vehicle control (e.g., DMSO).
-
Plot the fold activation against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Caption: Signaling pathway in a PPAR transactivation assay.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a systematic evaluation of this compound and its derivatives is warranted based on established structure-activity relationships of related compound classes. The parent compound holds potential as a COX inhibitor, while its derivatives, particularly esters, could serve as prodrugs or be engineered to exhibit PPAR agonist activity.
The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the biological efficacy of these compounds. Such studies would not only characterize this specific chemical series but also contribute to the broader understanding of how subtle molecular modifications can shift the therapeutic profile of arylpropanoic acids between anti-inflammatory and metabolic modulation.
References
A Head-to-Head Comparison of Synthetic Routes: 2-(4-Bromophenyl)-2-methylpropanoic Acid vs. Its Chloro Analog
A Guide for the Research and Process Development Chemist
In the landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision point, profoundly influencing process efficiency, scalability, and overall cost. The 2-(4-halophenyl)-2-methylpropanoic acids are a class of compounds that serve as crucial building blocks, notably as precursors for active pharmaceutical ingredients (APIs) such as fexofenadine and fenofibrate analogs. The choice between the bromo- and chloro-substituted variants is not merely a matter of atomic substitution; it carries significant implications for the entire synthetic strategy.
This guide provides a detailed, head-to-head comparison of the synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid and its chloro analog, 2-(4-Chlorophenyl)-2-methylpropanoic acid. We will delve into the practicalities of their preparation, supported by experimental protocols and data, to offer field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview: Two Dominant Pathways
The synthesis of 2-(4-halophenyl)-2-methylpropanoic acids is primarily approached via two distinct strategies, each with its own set of advantages and challenges:
-
Electrophilic Aromatic Halogenation: This "late-stage" functionalization involves the direct halogenation of a common precursor, 2-methyl-2-phenylpropanoic acid. The success of this route hinges on achieving high regioselectivity for the para-position, minimizing the formation of ortho and meta isomers which can be difficult to separate.
-
Grignard Reagent Carboxylation: This "convergent" approach involves the preparation of a 4-halophenyl Grignard reagent, which is then reacted with a suitable carbonyl compound or carbon dioxide. This method offers excellent control over regioselectivity but requires stringent anhydrous conditions and careful management of functional group compatibility.
We will now explore the synthesis of each target molecule through these lenses.
Synthesis of this compound
The preparation of the bromo analog is well-documented, with a particularly efficient method involving the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This approach is attractive for its simplicity and the use of water as a solvent, which is advantageous from both a cost and environmental perspective.[1][2]
Recommended Synthetic Pathway: Direct Aqueous Bromination
The direct bromination of 2-methyl-2-phenylpropanoic acid offers a streamlined route to the desired product. The reaction proceeds with good para-selectivity, although the formation of a small percentage of the meta-isomer is a known challenge that necessitates purification.[1][2]
Caption: Synthetic workflow for direct aqueous bromination.
Experimental Protocol: Direct Aqueous Bromination
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge 2-methyl-2-phenylpropanoic acid (25 g, 0.152 mol) and water (300 mL) at ambient temperature (25-30°C).[3]
-
Reagent Addition: To the resulting suspension, add bromine (43.8 g, 0.274 mol) dropwise via the dropping funnel.
-
Reaction: Heat the reaction mixture to 75-80°C and stir until gas chromatography (GC) analysis indicates complete consumption of the starting material.[1]
-
Workup: Cool the reaction mixture to ambient temperature. The product may precipitate. Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Suspend the crude solid in hexanes (50 mL), filter, and then recrystallize from aqueous methanol to afford pure this compound.[3]
Discussion of Causality:
The use of an aqueous medium is a key feature of this process. While older methods employed solvents like carbon tetrachloride with an iron catalyst, the aqueous route is safer and more environmentally friendly.[1][2] The reaction conditions are optimized to favor para-substitution, though the formation of the 3-bromo (meta) isomer is a common side product, typically in the range of 1-6%.[1][2][3] The final recrystallization step is crucial for removing this isomer to achieve the high purity required for pharmaceutical applications.
Synthesis of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Direct, selective chlorination of 2-methyl-2-phenylpropanoic acid is generally more challenging than bromination due to the higher reactivity and lower selectivity of common chlorinating agents. Therefore, a Grignard-based approach is often a more reliable and regioselective strategy for synthesizing the chloro analog.
Recommended Synthetic Pathway: Grignard Carboxylation
This method involves the formation of 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene, followed by its reaction with acetone to form an intermediate alcohol, which is then oxidized to the desired carboxylic acid. A more direct carboxylation of a Grignard reagent derived from a tertiary halide is also possible.[4]
Caption: Synthetic workflow for Grignard-based synthesis.
Experimental Protocol: Grignard Carboxylation (Illustrative)
This protocol is illustrative of the general Grignard approach for arylpropanoic acid synthesis.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed. Cool to room temperature.
-
Nucleophilic Addition: Cool the prepared Grignard solution to 0°C in an ice bath. Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours at room temperature after the addition is complete.
-
Workup and Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-chlorophenyl)propan-2-ol.
-
Oxidation: Dissolve the crude alcohol in a suitable solvent mixture (e.g., acetone/water). Add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise. After the reaction is complete (monitored by TLC), quench with a reducing agent (e.g., sodium bisulfite), acidify with HCl, and extract the final product with ethyl acetate.
-
Purification: Purify the final product by column chromatography or recrystallization.
Discussion of Causality:
The Grignard route guarantees the correct para-chloro substitution, completely avoiding the isomer issues that can plague electrophilic aromatic substitution. However, this control comes at the cost of increased operational complexity. Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating rigorously dry equipment, solvents, and inert atmosphere conditions.[4] The multi-step nature of this sequence (Grignard formation, addition, oxidation) may also lead to a lower overall yield compared to a highly optimized single-step halogenation.
Head-to-Head Performance Comparison
| Feature | This compound (via Bromination) | 2-(4-Chlorophenyl)-2-methylpropanoic Acid (via Grignard) | Analysis & Field Insights |
| Starting Materials | 2-Methyl-2-phenylpropanoic acid, Bromine | 1-Bromo-4-chlorobenzene, Magnesium, Acetone | The bromination route starts from a more advanced, common intermediate. The Grignard route builds complexity from simpler, readily available haloaromatics. |
| Key Reagents | Bromine (corrosive, toxic) | Magnesium (flammable solid), Acetone (flammable liquid) | Both routes involve hazardous materials. However, handling highly reactive Grignard reagents requires more specialized equipment and training to ensure safety and success. |
| Reaction Conditions | 75-80°C, aqueous medium | Anhydrous THF, inert atmosphere, often cryogenic temperatures for addition. | The aqueous bromination is operationally simpler and more amenable to large-scale industrial production without requiring specialized inert atmosphere reactors.[1][2] |
| Yield & Purity | Good yield (~78% after purification)[3] | Variable, often moderate overall yield due to multiple steps. | While the single-step bromination yield is high, it is dependent on efficient removal of the meta-isomer. The Grignard route offers higher initial purity, avoiding isomeric contamination. |
| Purification | Recrystallization is essential to remove isomers.[3] | Standard workup and recrystallization or chromatography. | The critical challenge for the bromo-compound is isomer separation. The challenge for the chloro-compound is removing byproducts from the Grignard and oxidation steps. |
| Scalability | High; demonstrated to be suitable for industrial application.[1] | Moderate; requires strict process control for anhydrous conditions. | The robustness and simplicity of the aqueous bromination process make it more favorable for large-scale manufacturing. |
| Downstream Reactivity | The C-Br bond is more reactive, making it ideal for subsequent cross-coupling reactions (e.g., Suzuki, Heck). | The C-Cl bond is less reactive and more stable, which can be an advantage or disadvantage depending on the desired subsequent chemistry. | This is a critical strategic consideration. If the halo-substituent is intended as a handle for further C-C bond formation, the bromo-analog is often the superior choice. |
Conclusion for the Practicing Scientist
The choice between synthesizing this compound and its chloro analog is a classic case of balancing operational simplicity against synthetic control.
Choose the bromo-analog via direct bromination when:
-
Large quantities are required, and process simplicity is a priority.
-
The downstream chemistry can tolerate or requires the higher reactivity of a C-Br bond.
-
Robust purification methods are in place to effectively remove the small percentage of meta-isomer.
Choose the chloro-analog via a Grignard route when:
-
Absolute regiochemical purity is paramount from the outset.
-
The required scale is smaller (laboratory or pilot scale), where the demands of anhydrous chemistry are manageable.
-
A more stable, less reactive C-Cl bond is desired for the final target or subsequent synthetic steps.
Ultimately, the optimal choice depends on a holistic evaluation of the entire synthetic plan, considering not just the immediate reaction but also the cost of goods, process safety, and the chemical properties required for all subsequent transformations.
References
Validating 2-(4-Bromophenyl)-2-methylpropanoic Acid as a Synthon for Heterocyclic Compounds: A Comparative Guide
For Immediate Publication
Introduction
In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. The selection of an appropriate starting material, or synthon, is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth technical evaluation of 2-(4-Bromophenyl)-2-methylpropanoic acid as a versatile synthon for the synthesis of various nitrogen-containing heterocycles, including oxazolines, pyridazinones, and thiazolidinones. Through a comparative analysis with alternative synthons, supported by experimental data from the literature, we aim to validate its utility for researchers, scientists, and drug development professionals.
This compound is a crystalline solid with the molecular formula C₁₀H₁₁BrO₂[1]. Its structure, featuring a carboxylic acid moiety for cyclization reactions and a brominated phenyl ring amenable to further functionalization via cross-coupling reactions, makes it an attractive building block. This guide will explore its performance in key heterocyclic ring-forming reactions and provide detailed experimental protocols to enable its practical application.
Comparative Analysis of Synthon Performance
The utility of a synthon is best assessed by comparing its performance against established alternatives in the synthesis of common heterocyclic frameworks. Here, we evaluate this compound in the context of synthesizing three key classes of heterocycles.
Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines
Oxazolines are important heterocycles found in various natural products and are widely used as chiral ligands in asymmetric catalysis. The most common route to 2-oxazolines is the cyclization of a carboxylic acid with an amino alcohol.
Our Target Synthon in Action:
The reaction of this compound with an appropriate amino alcohol, such as 2-amino-2-methyl-1-propanol, is expected to yield 2-[1-(4-bromophenyl)-1-methylethyl]-4,4-dimethyl-4,5-dihydrooxazoline. This transformation typically proceeds via an intermediate N-(2-hydroxyethyl)amide, followed by acid-catalyzed cyclization. While specific literature on this exact reaction is limited, the synthesis of the closely related 2-(4-Bromo-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole is well-documented, indicating the feasibility of this approach[2].
Alternative Synthon: Aromatic Nitriles
A common alternative for the synthesis of 2-aryl-oxazolines is the reaction of aromatic nitriles with amino alcohols.
Performance Comparison:
| Synthon | Reagents | Conditions | Yield | Remarks |
| This compound (Proposed) | 2-Amino-2-methyl-1-propanol, Dehydrating agent (e.g., H₂SO₄, TsOH) | Typically requires heating | Good to Excellent (estimated) | Two-step (amidation then cyclization) or one-pot reaction. Versatile due to the carboxylic acid functional group. |
| Aromatic Nitriles (e.g., 4-Bromobenzonitrile) | Amino alcohol, Catalyst (e.g., ZnCl₂) | Often requires high temperatures and pressure | Moderate to Good | Direct one-step synthesis. May have limitations with sensitive functional groups. |
The use of this compound offers the advantage of leveraging the well-established and generally high-yielding amide coupling and subsequent cyclization reactions. While the nitrile route is more direct, the conditions can be harsher.
Synthesis of 6-Aryl-6-methyl-tetrahydropyridazin-3-ones
Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. A classical approach to their synthesis involves the condensation of a γ-keto acid with hydrazine. While our target synthon is not a γ-keto acid, its structural features allow for a related cyclization pathway.
Our Target Synthon in Action:
The reaction of this compound with hydrazine hydrate can be envisioned to proceed, potentially through an intermediate acyl hydrazide, to form the corresponding 6-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one. The synthesis of the related 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one has been reported, suggesting the viability of this synthetic strategy[3].
Alternative Synthon: β-Aroylpropionic Acids
A more traditional and widely used synthon for pyridazinones is the corresponding β-aroylpropionic acid, which undergoes direct cyclization with hydrazine.
Performance Comparison:
| Synthon | Reagents | Conditions | Yield | Remarks |
| This compound (Proposed) | Hydrazine hydrate | Reflux in a suitable solvent (e.g., ethanol) | Moderate to Good (estimated) | Direct cyclization. The gem-dimethyl group may influence reactivity. |
| β-(4-Bromobenzoyl)propionic acid | Hydrazine hydrate | Reflux in ethanol or acetic acid | Good to Excellent | A well-established, high-yielding reaction for pyridazinone synthesis. |
While β-aroylpropionic acids are the more conventional choice, this compound presents an interesting alternative, particularly for accessing pyridazinones with a quaternary carbon at the 6-position.
Synthesis of 2-Aryl-2-methyl-thiazolidin-4-ones
Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. A common synthetic route involves the condensation of a carbonyl compound, an amine, and a mercapto-carboxylic acid. Alternatively, a carboxylic acid can be reacted with an aminothiol.
Our Target Synthon in Action:
This compound can be reacted with an aminothiol, such as cysteine (2-amino-3-mercaptopropanoic acid), to form the corresponding 2-(4-bromophenyl)-2-methylthiazolidine-4-carboxylic acid. This reaction would proceed through an initial amide bond formation followed by intramolecular cyclization.
Alternative Synthon: Aromatic Aldehydes
The Hantzsch thiazole synthesis and related multicomponent reactions often utilize aromatic aldehydes as the starting material for the 2-position of the thiazolidinone ring.
Performance Comparison:
| Synthon | Reagents | Conditions | Yield | Remarks |
| This compound (Proposed) | Cysteine or other aminothiols | Amide coupling conditions followed by cyclization | Good (estimated) | Provides access to thiazolidinones with a quaternary center at the 2-position. |
| 4-Bromobenzaldehyde | Amine (e.g., aniline), Thioglycolic acid | One-pot, often with azeotropic water removal | Good to Excellent | A versatile and widely used multicomponent reaction for diverse thiazolidinones. |
The use of this compound allows for the synthesis of a unique class of 2,2-disubstituted thiazolidin-4-ones, which may not be readily accessible through the traditional aldehyde-based multicomponent reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of key heterocyclic scaffolds using this compound.
Protocol 1: Synthesis of 2-[1-(4-Bromophenyl)-1-methylethyl]-4,4-dimethyl-4,5-dihydrooxazoline
This protocol is a two-step procedure involving the formation of an intermediate amide followed by cyclization.
Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-(4-bromophenyl)-2-methylpropanamide
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Step 2: Cyclization to the Oxazoline
-
Dissolve the N-(2-hydroxy-1,1-dimethylethyl)-2-(4-bromophenyl)-2-methylpropanamide (1.0 eq) in toluene (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the target oxazoline.
Protocol 2: Synthesis of 6-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridazinone.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of 2-Aryl-oxazoline.
Caption: Synthesis of 6-Aryl-pyridazinone.
Caption: Synthesis of 2-Aryl-thiazolidinone.
Conclusion
This compound emerges as a highly promising and versatile synthon for the construction of a variety of medicinally relevant heterocyclic compounds. Its carboxylic acid functionality provides a reliable handle for cyclization reactions, while the brominated aromatic ring serves as a valuable site for post-synthetic modifications, enabling the generation of diverse compound libraries.
While direct experimental data for some of the proposed transformations are still emerging, the successful synthesis of structurally related compounds strongly supports the feasibility of the outlined protocols. In comparison to alternative synthons, this compound offers a unique entry point to heterocycles bearing a gem-dimethyl substituted quaternary center adjacent to the aromatic ring, a structural motif that can significantly impact the pharmacological properties of a molecule.
This guide provides a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The detailed protocols and comparative analysis herein are intended to facilitate its adoption and accelerate the discovery of novel heterocyclic drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of 2-(4-Bromophenyl)-2-methylpropanoic acid analogs
An In-Depth Guide to Cross-Reactivity Profiling of Janus Kinase (JAK) Inhibitors
In the landscape of targeted therapies, particularly in immunology and oncology, the specificity of a drug candidate is paramount. While high potency against a primary target is essential, off-target activity, or cross-reactivity, can lead to unforeseen side effects or even desirable polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.
As Senior Application Scientists, we recognize that a robust understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in translational drug development. This guide is structured to explain the "why" behind the "how," offering both detailed experimental protocols and the strategic rationale for their implementation.
The Critical Role of the JAK-STAT Pathway
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are indispensable for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.
The central role of this pathway in mediating inflammatory responses has made JAKs attractive therapeutic targets. However, the high degree of homology in the ATP-binding site across the four JAK isoforms presents a significant challenge for developing selective inhibitors.
Caption: The canonical JAK-STAT signaling pathway.
The Consequence of Cross-Reactivity
The specific combination of JAKs used by different cytokine receptors dictates the downstream biological response. This differential pairing is the foundation of JAK inhibitor selectivity and its clinical implications:
-
JAK1: Primarily involved in signaling for pro-inflammatory cytokines like IL-6 and interferons. Inhibition of JAK1 is key to efficacy in autoimmune diseases like rheumatoid arthritis.
-
JAK2: Essential for signaling by hematopoietic growth factors, including erythropoietin (EPO) and thrombopoietin (TPO). Inhibition of JAK2 can lead to anemia and thrombocytopenia, which can be dose-limiting side effects.
-
JAK3: Almost exclusively pairs with the common gamma chain (γc) and is critical for lymphocyte development and function. Its inhibition is a potent immunosuppressive strategy.
-
TYK2: Involved in the signaling of IL-12 and IL-23, which are crucial in the pathogenesis of psoriasis and inflammatory bowel disease.
Therefore, an inhibitor's profile—whether it is a pan-JAK inhibitor (targeting all four) or selective for one or two isoforms—will profoundly influence its therapeutic window. A comprehensive cross-reactivity assessment is thus non-negotiable.
Experimental Framework for Cross-Reactivity Profiling
A multi-tiered approach, moving from simplified biochemical assays to more complex cell-based systems, provides the most comprehensive picture of an inhibitor's selectivity.
Caption: A tiered workflow for assessing JAK inhibitor selectivity.
Tier 1: In Vitro Biochemical Assays
The first step is to determine the direct inhibitory activity of a compound against the purified kinase enzymes. This method provides a clean, quantitative measure (typically an IC50 value) of potency, free from the complexities of a cellular environment.
Protocol: ADP-Glo™ Kinase Assay for JAK Family
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method suitable for primary screening and selectivity profiling.
Objective: To determine the IC50 of a test compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (e.g., from Promega, Carna Biosciences).
-
Substrate peptide (e.g., a poly-GT or a specific substrate like JAKtide).
-
ATP at a concentration near the Km for each enzyme.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "background" controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in Assay Buffer.
-
Add the master mix to the wells containing the compound. Allow a 15-minute pre-incubation at room temperature to permit compound binding to the kinase.
-
Prepare an ATP solution in Assay Buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data relative to the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cell-Based Phospho-STAT Assays
While biochemical assays are essential, they do not account for cell permeability, plasma protein binding, or intracellular ATP concentrations. Cellular assays provide a more physiologically relevant measure of a compound's activity. Measuring the phosphorylation of STAT proteins downstream of specific cytokine stimulation is the gold standard for confirming on-target JAK inhibition in a cellular context.
Protocol: Flow Cytometry-Based Phospho-STAT3 Assay in TF-1 Cells
Objective: To measure the inhibition of IL-6-induced STAT3 phosphorylation by a test compound.
Materials:
-
TF-1 cells (a human erythroleukemic cell line that expresses the IL-6 receptor).
-
RPMI-1640 medium with 10% FBS.
-
Recombinant human IL-6.
-
Test compound serially diluted in DMSO.
-
BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III.
-
Anti-pSTAT3 (pY705)-Alexa Fluor 647 antibody.
Procedure:
-
Cell Preparation: Culture TF-1 cells to the desired density. Starve the cells in serum-free media for 4-6 hours prior to the experiment.
-
Compound Treatment: Aliquot the starved cells into a 96-well plate. Add serial dilutions of the test compound and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add IL-6 to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 15 minutes at 37°C.
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding pre-warmed Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.
-
-
Staining: Wash the cells and then stain with the fluorescently-labeled anti-pSTAT3 antibody for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells again and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) for pSTAT3. Calculate the IC50 by plotting the MFI against the log of the compound concentration.
Comparative Analysis of Representative JAK Inhibitors
To illustrate the importance of these profiling efforts, let's compare the selectivity profiles of several well-known JAK inhibitors. The data presented below is a representative compilation from publicly available sources and scientific literature.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Clinical Implications of Profile |
| Tofacitinib | 1-5 | 5-20 | <1 | 50-100 | Pan-JAK (slight JAK3/1 preference) | Broad immunosuppression; risk of anemia/thrombocytopenia due to JAK2 inhibition. |
| Ruxolitinib | 3-10 | 3-5 | >400 | ~20 | JAK1/JAK2 selective | Effective for myelofibrosis (JAK2); risk of hematological side effects. |
| Upadacitinib | 40-60 | 100-200 | >1000 | >1000 | Highly JAK1 selective | Potent anti-inflammatory effects with a potentially lower risk of JAK2-mediated side effects. |
| Deucravacitinib | >1000 | >1000 | >1000 | <1 | Highly TYK2 selective (Allosteric) | Targets IL-12/23 pathway for psoriasis with minimal impact on other JAK-dependent signaling. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data above is for comparative purposes.
This table clearly demonstrates the diverse selectivity profiles that can be achieved. Early-generation inhibitors like Tofacitinib show broad activity, while newer agents like Upadacitinib and Deucravacitinib exhibit remarkable selectivity for a single isoform. Deucravacitinib represents a paradigm shift, achieving its TYK2 selectivity by binding to the regulatory pseudokinase domain rather than the conserved ATP-binding active site, a strategy that inherently avoids cross-reactivity with other kinases.
Conclusion
The rigorous evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For kinase inhibitors, and particularly for the JAK family, a compound's selectivity profile is inextricably linked to its therapeutic potential and safety. By employing a systematic, multi-tiered approach—from clean biochemical assays to complex cellular and functional readouts—researchers can build a comprehensive understanding of a molecule's behavior. This detailed characterization enables the rational design of next-generation inhibitors with improved therapeutic windows, ultimately leading to safer and more effective medicines for patients with a wide range of debilitating diseases.
A Comparative Performance Analysis of 2-(4-Bromophenyl)-2-methylpropanoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science, the selection of building blocks for chemical synthesis is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among these, 2-(4-Bromophenyl)-2-methylpropanoic acid stands out as a versatile intermediate, particularly valued for its role in the synthesis of active pharmaceutical ingredients (APIs) such as Fexofenadine and Bilastine.[1] This guide provides an in-depth technical comparison of this compound with its halogenated analogs, primarily the chloro-derivative, in the context of palladium-catalyzed cross-coupling reactions. Our analysis is grounded in established mechanistic principles and supported by experimental data from relevant studies to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic strategies.
Introduction to this compound and its Significance
This compound is a white to pale yellow crystalline solid widely utilized in organic synthesis.[2] Its chemical structure, featuring a bromophenyl group and a methylpropanoic acid moiety, offers two key points for molecular elaboration: the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions, and the carboxylic acid group, which can undergo standard transformations like esterification and amidation.[3] The presence of the bromine atom significantly enhances the compound's reactivity in palladium-catalyzed reactions compared to its chloro-analog, a factor that will be a central theme of this guide.
This intermediate is a crucial component in the industrial synthesis of several pharmaceuticals.[1][2] For instance, it is a key precursor for the non-sedating antihistamine Fexofenadine.[4] The isomeric purity of this starting material is paramount, as impurities can carry through the synthetic sequence, complicating purification and potentially impacting the final drug's safety and efficacy.[5][6]
The Crucial Role of the Halogen in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are foundational tools in modern organic synthesis. A key step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide. The efficiency of this step is highly dependent on the nature of the halogen, following the general reactivity trend: I > Br > Cl > F.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the oxidative addition occurs.
This fundamental principle dictates that this compound will generally be more reactive and require milder reaction conditions than its chloro-analog, 2-(4-chlorophenyl)-2-methylpropanoic acid. Conversely, the iodo-analog would be even more reactive, though often at a higher cost and with potentially lower stability.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is often the rate-determining step, and thus the choice of halogen has a significant impact on the reaction kinetics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)-2-methylpropanoic Acid
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromophenyl)-2-methylpropanoic acid, grounding procedural instructions in the chemical principles that ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the substance's chemical properties and associated hazards is paramount. This initial assessment informs every subsequent step of the waste management process.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized below, which influence storage and disposal considerations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | |
| Physical State | Solid | N/A |
| Synonyms | 2-(4-bromophenyl)-2-methylpropionic acid | |
| CAS Number | 32454-35-6 |
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound presents
Definitive Guide to Personal Protective Equipment for Handling 2-(4-Bromophenyl)-2-methylpropanoic acid
As laboratory professionals, our most critical responsibility is to cultivate a culture of safety that protects both the researcher and the integrity of the experiment. The handling of specialized reagents like 2-(4-Bromophenyl)-2-methylpropanoic acid, a halogenated carboxylic acid, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and handling, grounded in the specific chemical properties and potential hazards of this compound.
Hazard Assessment: Understanding the Risk Profile
This compound (CAS No: 32454-35-6) is a solid organic compound whose primary hazards stem from its potential toxicity and irritant properties. A thorough risk assessment is the foundation of any safety plan.
The primary, globally harmonized hazard identified for this compound is acute oral toxicity.[1] However, due to its classification as a halogenated organic acid, we must also anticipate other potential hazards common to this chemical class, such as skin and eye irritation.[2][3] One safety data sheet for a closely related structural analog, 2-[4-(Bromomethyl)phenyl]propanoic acid, warns that it can cause severe skin burns and eye damage, reinforcing the need for caution.[4]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |
| Potential Hazard | - | Harmful by inhalation, in contact with skin | Chemsrc[3] |
| Potential Hazard | - | Causes skin and eye irritation | Multiple Sources[5] |
This hazard profile dictates that all handling procedures must be designed to prevent ingestion, inhalation of dust, and direct contact with skin and eyes.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All manipulations of this compound, whether in solid or solution form, must be conducted with the following equipment.
Table 2: Summary of Required PPE
| PPE Category | Recommended Equipment | Rationale & Standard |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards.[6] | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Full-face shield (worn over goggles). | Required when there is a significant risk of splashing or dust generation (e.g., weighing large quantities, transferring powder).[4][7] | |
| Hand Protection | Chemical-resistant nitrile gloves.[7][8] | Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of organic compounds.[9] Gloves must be inspected for tears before use and changed immediately upon contamination.[7][10] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[3][8] |
| Closed-toe shoes. | Protects feet from spills.[8] |
| Respiratory Protection | NIOSH-approved respirator. | Required only if engineering controls are insufficient to control dust, or during a large spill cleanup.[7][11] Routine handling of small quantities should occur within a certified chemical fume hood.[3] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict operational protocol is essential for minimizing exposure risk. The following workflow provides a step-by-step guide for safely managing this compound within the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology
-
Preparation and Engineering Controls :
-
Before beginning, ensure the chemical fume hood has been certified within the last year.[6] All manipulations of the solid compound must occur within the fume hood to minimize inhalation risk.[3][7]
-
Prepare the designated work area by ensuring it is clean and uncluttered. Have a spill kit readily accessible.
-
Don all required PPE: safety goggles, nitrile gloves, and a fully buttoned lab coat.[3]
-
-
Handling and Transfer :
-
Post-Handling Procedures :
-
Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully to avoid cross-contamination. Gloves should always be removed first, followed by the lab coat and eye protection.[11]
-
Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[3][6]
-
Emergency & Disposal Plan
Spill Response:
-
Small Spill: For a small spill contained within the fume hood, use an inert absorbent material (like sand or vermiculite) to clean it up.[3] Place the absorbed material into a sealed container for disposal as halogenated waste.
-
Large Spill: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel.
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
Disposal Protocol: Proper disposal is a critical and regulated part of the chemical lifecycle.
-
Waste Segregation: As a brominated compound, this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) are classified as halogenated organic waste .[8][9]
-
Containerization: This waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11][12] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[7][8] All waste must be disposed of in accordance with federal, state, and local environmental regulations through your institution's environmental health and safety office.[7]
By integrating this comprehensive safety and handling protocol into your daily operations, you ensure a secure environment for groundbreaking research while upholding the highest standards of laboratory practice.
References
- 1. This compound | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. hmc.edu [hmc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
